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Core Science & Biosynthesis

Foundational

ADMET Prediction and Pharmacokinetics of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one: A Technical Guide for Lead Optimization

Executive Summary The tetrahydropyran-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its structural rigidity and favorable spatial orientation of substituents. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its structural rigidity and favorable spatial orientation of substituents. Specifically, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one serves as a highly versatile core for developing novel therapeutics, including potent antitubercular agents and viral inhibitors[1].

As a Senior Application Scientist, I approach the development of these derivatives not merely as an exercise in synthetic chemistry, but as a holistic pipeline where Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters dictate structural evolution. This whitepaper provides an in-depth, self-validating framework for synthesizing this core scaffold, predicting its pharmacokinetic behavior, and empirically validating its ADMET profile to ensure high clinical translatability.

Chemical Synthesis & Scaffold Generation

The rational design of pyran-4-one derivatives begins with the stereoselective construction of the core ring. We utilize the Maitland–Japp procedure, a base-catalyzed cyclization that offers excellent thermodynamic control[1].

Causality in Synthetic Design

The choice of potassium hydroxide (KOH) in an ethanol-water matrix is deliberate. Under these conditions, the cyclization of benzaldehyde with 2-butanone proceeds to yield the thermodynamically most stable diastereomer. The bulky phenyl groups at the C2 and C6 positions adopt an equatorial conformation to minimize 1,3-diaxial steric clashes. This rigid, diequatorial geometry is critical because it precisely vectors subsequent functional groups (like hydrazones or triazoles) into the active sites of target enzymes, such as DNA gyrase or viral proteases[2].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve benzaldehyde (2 equivalents) and 2-butanone (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Catalysis: Slowly add a catalytic amount of KOH to the reaction mixture at 0°C to prevent uncontrolled exothermic side reactions.

  • Cyclization: Stir the mixture at room temperature for 48–50 hours. The prolonged reaction time ensures complete thermodynamic equilibration to the diequatorial isomer[1].

  • Isolation: Neutralize the mixture with dilute HCl, extract with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize the crude product from ethanol to yield pure 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

SynthesisWorkflow A Benzaldehyde + 2-Butanone B Base-Catalyzed Cyclization (KOH, EtOH/H2O, 48-50h) A->B C 3-Methyl-2,6-diphenyltetrahydro -4H-pyran-4-one (Core) B->C D Hydroxylamine / NaOAc (Reflux 2-12h) C->D E Oxime Intermediate D->E F Propargyl Bromide / NaH (THF) E->F G O-ethynyl Oxime F->G H Click Chemistry (Triazole Formation) G->H

Fig 1. Synthesis and derivatization workflow of the tetrahydropyran-4-one scaffold.

ADMET Profiling & Pharmacokinetic Properties

A compound's efficacy in a Petri dish is irrelevant if it cannot survive the human gastrointestinal tract or penetrate target tissues. For respiratory infections like tuberculosis or SARS-CoV-2, the drug must exhibit high oral bioavailability and optimal lipophilicity to cross lipid-rich barriers (such as the mycolic acid wall of M. tuberculosis)[1],[3].

We evaluate the core and its functionalized derivatives (e.g., hydrazone/triazole hybrids) against strict cheminformatic filters, including Lipinski's Rule of Five, Veber's rules, and PAINS (Pan Assay Interference Compounds)[1].

Quantitative ADMET Summary
ParameterCore Scaffold (Theoretical)Hydrazone Derivative (Empirical)Pharmacokinetic Implication
Molecular Weight 266.34 g/mol 385.466 g/mol < 500 Da ensures optimal passive cellular diffusion.
Log P (o/w) ~3.504.0891Lipophilicity of ~4.0 is ideal for penetrating thick bacterial cell walls.
Log S (Solubility) ~ -3.50-4.247Moderate aqueous solubility prevents GI tract precipitation.
H-Bond Acceptors 25≤ 10 ensures favorable hydrogen bonding dynamics.
H-Bond Donors 01≤ 5 minimizes the desolvation energy penalty during membrane transit.
TPSA 26.3 Ų63.58 Ų< 140 Ų guarantees high gastrointestinal (GI) absorption[1].
Lipinski Violations 00Zero violations strongly predict high oral bioavailability.
PAINS Alerts 00Confirms the compound is a true binder, not a promiscuous assay interferer.

Data derived and extrapolated from the in silico profiling of pyran-4-one derivatives by[1].

Experimental Workflows: From In Silico to In Vitro

To ensure scientific trustworthiness, computational predictions must be anchored by empirical, self-validating in vitro assays. Below is our standardized protocol for validating the predicted high GI absorption and metabolic stability of these compounds.

Protocol 1: In Silico ADMET Screening
  • Ligand Preparation: Generate 3D conformers of the synthesized compounds using molecular mechanics force fields (e.g., MMFF94) to find the global energy minimum.

  • Property Calculation: Submit SMILES strings to predictive engines (e.g., SwissADME or pkCSM) to calculate LogP, TPSA, and topological indices[1].

  • Filter Application: Discard any compound exhibiting >1 Lipinski violation or any PAINS alerts to prevent late-stage attrition.

Protocol 2: In Vitro PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: We use PAMPA to physically simulate passive gastrointestinal absorption. The assay is self-validating because we run internal standards simultaneously to calibrate the membrane's integrity.

  • Preparation: Dissolve the pyran-4-one derivative in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (Donor Solution).

  • Membrane Coating: Coat the PVDF filter of the donor plate with a 1% (w/v) solution of lecithin in dodecane to mimic the lipid bilayer.

  • Assembly & Incubation: Add the Donor Solution to the bottom wells and pure PBS to the top acceptor wells. Incubate at room temperature for 5 hours. Why 5 hours? This allows the system to reach steady-state diffusion without degrading the artificial membrane.

  • Self-Validation Controls: Run Verapamil (High permeability standard) and Atenolol (Low permeability standard) in adjacent wells. If the controls fail to separate by an order of magnitude, the assay is voided.

  • Quantification: Measure the concentration in the acceptor wells via LC-MS/MS and calculate the effective permeability coefficient ( Pe​ ).

ADMETLogic Start Target Compound: Pyran-4-one Derivative InSilico In Silico ADMET SwissADME / pkCSM Start->InSilico Lipinski Lipinski's Rule of 5 Violations <= 1? InSilico->Lipinski Fail1 Structural Optimization Lipinski->Fail1 No InVitro In Vitro Pharmacokinetics PAMPA & Microsomal Stability Lipinski->InVitro Yes Fail1->Start Tox Toxicity Screening (Hepatotoxicity, Ames) InVitro->Tox Fail2 Discard / Redesign Tox->Fail2 Fail Lead Lead Candidate for In Vivo Studies Tox->Lead Pass

Fig 2. Self-validating ADMET profiling logic for lead candidate selection.

Mechanistic & Pharmacological Implications

The ADMET profile of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one derivatives directly explains their pharmacological success. For instance, in the context of SARS-CoV-2 and Mycobacterium tuberculosis, the target sites are frequently intracellular[3],[4].

The calculated TPSA of 63.58 Ų for the hydrazone derivatives ensures that the molecule is polar enough to remain soluble in blood plasma, yet lipophilic enough (LogP ~4.08) to cross host cell membranes and bacterial envelopes[1]. Furthermore, the incorporation of triazole or isoxazole moieties via click chemistry not only enhances binding affinity through additional hydrogen bonding with target proteases but also improves the metabolic half-life by blocking sites susceptible to cytochrome P450 oxidation[2].

By strictly adhering to this ADMET-guided workflow, researchers can confidently advance these pyran-4-one scaffolds from early-stage synthesis to robust preclinical candidates.

References

  • Ravisankar, N., Sarathi, N., Maruthavanan, T., Ramasundaram, S., Ramesh, M., Sankar, C., Umamatheswari, S., Kanthimathi, G., & Oh, T. H. (2023). "Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2." Journal of Molecular Structure, 1285, 135461. URL:[Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2023). "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review." Pharmaceuticals (Basel), 16(2), 269. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Stereochemical Control of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

Executive Summary The tetrahydropyran-4-one scaffold is a ubiquitous structural motif in bioactive natural products and modern pharmaceuticals. Among its derivatives, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran-4-one scaffold is a ubiquitous structural motif in bioactive natural products and modern pharmaceuticals. Among its derivatives, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one serves as a premier model for understanding stereochemical dynamics, thermodynamic equilibration, and conformational locking in six-membered oxygen heterocycles. This technical guide provides an in-depth analysis of the thermodynamic stability of its stereoisomers, detailing the causality behind conformational preferences, and outlines field-proven, self-validating protocols for the synthesis and analytical verification of the global thermodynamic minimum.

Conformational Analysis and Thermodynamic Sinks

In drug development, controlling the stereochemistry of saturated heterocycles is critical for target receptor binding. Tetrahydropyran rings predominantly adopt a chair conformation to minimize torsional strain. The relative thermodynamic stability of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one stereoisomers is governed by the minimization of 1,3-diaxial interactions and gauche steric clashes.

The substituents at C2, C3, and C6 dictate the energy landscape:

  • Phenyl Groups (C2, C6): Possessing a massive conformational A-value (~2.8–3.0 kcal/mol), phenyl rings strongly resist axial positioning. An axial phenyl group introduces severe 1,3-diaxial strain with the axial protons at C4 or C6.

  • Methyl Group (C3): The methyl group has a lower, yet significant, A-value (~1.7 kcal/mol).

Because the system operates under thermodynamic control during base-catalyzed synthesis, the molecule funnels into the e,e,e-isomer (cis-2,6-diphenyl, trans-3-methyl), where all three bulky substituents occupy equatorial positions[1]. This configuration entirely avoids 1,3-diaxial steric penalties, rendering it the global thermodynamic sink[2].

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic stability of the possible chair conformations based on steric strain contributions.

StereoisomerC2-PhenylC3-MethylC6-PhenylRelative Energy (kcal/mol)Primary Destabilizing Factor
e,e,e (Thermodynamic Sink) EquatorialEquatorialEquatorial0.0 None (Reference State)
e,a,e (Kinetic Variant) EquatorialAxialEquatorial+1.7 1,3-diaxial (Methyl-H)
a,e,e (High Energy) AxialEquatorialEquatorial+2.9 1,3-diaxial (Phenyl-H)
a,a,e (Highly Unstable) AxialAxialEquatorial+4.6 1,3-diaxial (Phenyl-H, Methyl-H)

Stereochemical Equilibration Pathways

When synthesized via kinetic pathways, a mixture of stereoisomers may form. However, under basic conditions, the molecule undergoes reversible enolization at C3 and retro-Michael/Michael additions at C2/C6. This reversibility acts as a thermodynamic proofreading mechanism, converting high-energy axial isomers into the stable e,e,e-configuration.

G A Kinetic Isomer (Axial 3-Methyl) B Enolate Intermediate (Planar C3) A->B Base-catalyzed Deprotonation C Thermodynamic Sink (e,e,e-Isomer) B->C Protonation (Equatorial Attack) D Kinetic Isomer (Axial 2-Phenyl) E Retro-Michael Intermediate D->E Ring Opening E->C Ring Closure (Equatorial Phenyl)

Caption: Base-catalyzed thermodynamic equilibration pathways converging on the e,e,e-isomer.

Experimental Methodologies

To achieve high stereopurity, the synthesis must be designed as a self-validating thermodynamic system. The standard approach utilizes a modified Maitland-Japp procedure, leveraging a double aldol/Michael condensation[1].

G Step1 Step 1: Reagents PhCHO + 2-Butanone Step2 Step 2: Base Catalysis KOH in EtOH/H2O Step1->Step2 Step3 Step 3: Cyclization Maitland-Japp Step2->Step3 Step4 Step 4: Equilibration 48h Stirring Step3->Step4 Step5 Step 5: Isolation Recrystallization Step4->Step5

Caption: Step-by-step synthetic workflow for the thermodynamic control of tetrahydropyran-4-ones.

Protocol 1: Synthesis via Thermodynamic Control

Objective: Synthesize the e,e,e-isomer maximizing thermodynamic yield. Causality: The use of KOH in a mixed aqueous-ethanolic system serves a dual purpose. First, it catalyzes the initial cross-aldol condensation between benzaldehyde and 2-butanone. Second, the extended reaction time (48 hours) under reversible basic conditions ensures that any kinetically trapped isomers undergo retro-Michael and enolization pathways to funnel into the global thermodynamic minimum[1].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-butanone (1.0 equiv, 10 mmol) and benzaldehyde (2.0 equiv, 20 mmol) in 50 mL of an ethanol/water mixture (4:1 v/v).

  • Catalysis: Slowly add potassium hydroxide (KOH, 0.5 equiv, 5 mmol) to the stirring solution. Note: The base initiates enolate formation at the more substituted α -carbon of 2-butanone.

  • Cyclization & Equilibration: Stir the reaction mixture at ambient temperature (25°C) for 48–50 hours. The prolonged stirring is critical; it allows the reversible aldol and Michael addition steps to equilibrate, shifting the isomer ratio entirely toward the e,e,e-configuration.

  • Quenching & Extraction: Neutralize the mixture with 1M HCl to pH 7 to halt equilibration. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure e,e,e-3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one as a crystalline solid.

Protocol 2: Analytical Validation via NMR (Self-Validating System)

Objective: Confirm the e,e,e configuration using 1H NMR. Causality: In a six-membered chair conformation, the dihedral angle between two adjacent axial protons is ~180°. According to the Karplus equation, this results in a large J -coupling constant (10–12 Hz). If the bulky substituents (phenyl, methyl) are equatorial, their corresponding geminal ring protons must be axial[2]. This physical reality provides a self-validating analytical check.

Step-by-Step Procedure:

  • Dissolve 10 mg of the purified compound in 0.5 mL of CDCl3​ .

  • Acquire a standard 1H NMR spectrum at 400 MHz or higher.

  • Analyze the splitting patterns for the protons at C-2, C-3, and C-6.

  • Validation Criteria: The proton at C-2 (axial) will appear as a doublet with a large coupling constant ( J2,3​≈10.5 Hz), confirming it is trans-diaxial to the proton at C-3. The proton at C-6 (axial) will similarly show a large axial-axial coupling with the axial proton at C-5. The presence of these large coupling constants definitively proves that the 2-phenyl, 3-methyl, and 6-phenyl groups are all locked in equatorial positions[3].

Conclusion

The thermodynamic stability of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is a textbook demonstration of conformational control in heterocyclic chemistry. By leveraging the massive A-values of phenyl substituents and employing reversible, base-catalyzed equilibration, researchers can reliably drive the synthesis toward the e,e,e-isomer. This predictable stereochemical behavior makes the tetrahydropyran-4-one scaffold an invaluable, structurally rigid building block in rational drug design.

References

  • Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Synthesis and microbiological evaluation of spiro piperidinyl heterocycles Source: ResearchGate URL:[Link]

  • Synthesis, spectral characterization, single crystal and conformational study of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives Source: ResearchGate URL:[Link]

Sources

Foundational

Conformational analysis of 2,6-diaryltetrahydropyran-4-one ring systems

Conformational Analysis of 2,6-Diaryltetrahydropyran-4-one Ring Systems: A Comprehensive Technical Guide By: Senior Application Scientist Executive Summary The 2,6-diaryltetrahydropyran-4-one scaffold is a privileged pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of 2,6-Diaryltetrahydropyran-4-one Ring Systems: A Comprehensive Technical Guide

By: Senior Application Scientist

Executive Summary

The 2,6-diaryltetrahydropyran-4-one scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, exhibiting potent cytotoxicity against cancer cell lines (e.g., HeLa, A549)[1], and acting as a precursor for novel antimicrobial and antiviral agents[2]. Understanding the stereochemistry and conformational dynamics of these ring systems is not merely an academic exercise; it is a critical prerequisite for rational drug design. The spatial orientation of the aryl and alkyl substituents dictates receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles.

This whitepaper provides an in-depth, self-validating framework for the synthesis and conformational elucidation of 2,6-diaryltetrahydropyran-4-ones, bridging the gap between thermodynamic theory and practical NMR spectroscopy.

Mechanistic Foundations of Pyran-4-one Synthesis

The construction of the tetrahydropyran-4-one core typically relies on a base-catalyzed cyclocondensation between an aliphatic ketone (e.g., 3-pentanone or 2-butanone) and a substituted [3]. This cascade reaction—often referred to as the Maitland-Japp procedure—proceeds via an initial cross-aldol condensation to form a dienone intermediate, followed by an intramolecular oxa-Michael addition[2].

The Causality of Thermodynamic Control: Why do we predominantly isolate the cis-2,6-diaryl isomer? The intramolecular Michael addition is reversible under basic conditions (e.g., KOH in ethanol/water). This reversibility acts as a thermodynamic sink. The system equilibrates until it reaches the lowest energy state, which corresponds to the chair conformation where both bulky aryl groups at C-2 and C-6 occupy equatorial positions. This minimizes severe 1,3-diaxial steric clashes that would otherwise destabilize the ring.

G A Substituted Benzaldehyde + Aliphatic Ketone B Base-Catalyzed Cyclocondensation (KOH / EtOH) A->B C Dienone Intermediate (Reversible Oxa-Michael) B->C D Thermodynamic Control (Equilibration) C->D E Default: Chair Conformation (Diequatorial Aryl Groups) D->E F Steric Clash (e.g., 3,5-dialkyl) Forces Ring Distortion E->F Bulky Substituents G Twist-Boat Conformation (Relieves 1,3-diaxial strain) F->G

Figure 1: Synthetic workflow and thermodynamic pathways dictating the conformation of 2,6-diaryltetrahydropyran-4-ones.

Stereochemical Dynamics: Chair vs. Twist-Boat

While the chair conformation is the default ground state for 2,6-diaryltetrahydropyran-4-ones, the introduction of alkyl substituents at the C-3 and C-5 positions (the active methylene centers) can drastically alter the conformational landscape[1].

  • The Chair Conformation: In molecules like 3-alkyl-2,6-diaryltetrahydropyran-4-ones, the ring adopts a rigid chair. The aryl groups at C-2 and C-6 are strictly equatorial. The protons attached to C-2 and C-6 ( H2a​ and H6a​ ) are therefore axial[2].

  • The Twist-Boat Conformation: When bulky groups (e.g., tert-butyl or specific oxime ether derivatives) are introduced at C-3 and C-5, the equatorial preference of the aryl groups forces the alkyl groups into axial positions. If the resulting 1,3-diaxial interactions between the alkyl groups and the ring oxygen (or axial protons) become too severe, the ring flips into a twist-boat conformation to relieve the strain[1].

NMR-Driven Conformational Elucidation

The gold standard for determining the conformation of these heterocycles in solution is 1 H Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis hinges on the Karplus relationship, which correlates the vicinal coupling constant ( 3J ) with the dihedral angle ( θ ) between coupled protons[4].

The Causality of J -Coupling Analysis: We specifically target the signals for the C-2 and C-6 protons. Because these protons are adjacent to the highly electronegative oxygen atom, their signals are shifted downfield (typically δ 4.10–5.20 ppm), isolating them from the complex multiplet of the aliphatic backbone.

  • Axial-Axial Coupling (Chair): If the ring is in a chair conformation, H2a​ and H6a​ are axial. They will couple with the adjacent axial protons at C-3 and C-5 ( H3a​ and H5a​ ). The dihedral angle is ~180°, resulting in a large diaxial coupling constant ( J2a,3a​ and J6a,5a​≈10.0−12.5 Hz)[4].

  • Gauche/Eclipsed Coupling (Twist-Boat): If the ring distorts into a twist-boat, the dihedral angles between these protons deviate significantly from 180° (often approaching 60° or 120°). Consequently, the coupling constants drop sharply ( J≈4.0−6.0 Hz)[1].

NMR_Tree Start 1H NMR Analysis of C2 and C6 Protons Measure Extract Vicinal Coupling Constants (J2a,3a & J6a,5a) Start->Measure HighJ J ≈ 10 - 13 Hz (Dihedral Angle ~180°) Measure->HighJ LowJ J ≈ 4 - 6 Hz (Dihedral Angle ~60°/120°) Measure->LowJ Chair Chair Conformation (Axial-Axial Coupling) HighJ->Chair TwistBoat Twist-Boat Conformation (Gauche/Eclipsed Coupling) LowJ->TwistBoat

Figure 2: NMR decision tree for elucidating stereochemical conformation based on vicinal coupling constants.

Quantitative NMR Data Summary

The following table synthesizes typical 1 H NMR parameters observed across various substituted 2,6-diaryltetrahydropyran-4-ones, serving as a benchmark for spectral assignment[1],[4],[2].

ConformationSubstituent Pattern J2a,3a​ (Hz) J6a,5a​ (Hz)C2/C6 Proton δ (ppm)Dihedral Angle ( θ )
Chair 3-alkyl-2,6-diaryl10.0 - 12.510.0 - 12.54.10 - 4.80~180°
Chair 3,5-dimethyl-2,6-diaryl10.0 - 11.510.0 - 11.54.20 - 4.90~180°
Twist-Boat 3,5-di-bulky-alkyl-2,6-diaryl4.0 - 6.04.0 - 6.04.50 - 5.20~60° / 120°
Twist-Boat Specific Oxime Ethers4.0 - 5.54.0 - 5.54.60 - 5.15~60° / 120°

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal control to verify success before proceeding.

Protocol A: Base-Catalyzed Synthesis under Thermodynamic Control

Objective: Synthesize the cis-2,6-diaryltetrahydropyran-4-one core while preventing kinetic trapping.

  • Reaction Setup: Dissolve 2.0 equivalents of the substituted benzaldehyde and 1.0 equivalent of the aliphatic ketone in a 4:1 ethanol/water mixture.

  • Catalyst Addition: Cool the flask to 0°C. Add 10% aqueous KOH dropwise.

    • Causality: Cooling controls the highly exothermic nature of the initial aldol condensation, preventing the self-condensation of the ketone and minimizing polymeric byproducts.

  • Equilibration: Remove the ice bath and stir at room temperature for 48–72 hours.

    • Validation Gate: Monitor the reaction via TLC (Hexane:EtOAc 8:2). Do not quench until the UV-active benzaldehyde spot is completely consumed. The extended time ensures the reversible Michael addition reaches the thermodynamic minimum (cis-isomer).

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate.

  • Purification: Recrystallize the crude solid from boiling ethanol.

    • Causality: Recrystallization exploits the differential solubility of the diastereomers. The highly symmetric cis-isomer packs more efficiently into a crystal lattice than the trans-isomer, allowing for the isolation of diastereomerically pure product.

Protocol B: NMR Acquisition and Conformational Assignment

Objective: Elucidate the 3D structure in solution using 1D and 2D NMR techniques.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Gate: The TMS peak must appear exactly at δ 0.00 ppm. This internal standard ensures that all subsequent chemical shift measurements are perfectly calibrated, which is critical for comparing data against literature benchmarks.

  • 1D 1 H Acquisition: Acquire a standard proton spectrum at 400 MHz or 600 MHz.

  • Multiplet Extraction: Locate the signals for the C-2 and C-6 protons ( δ 4.10–5.20 ppm). Extract the vicinal coupling constants ( J ).

    • Decision Gate: If J≥10 Hz, the conformation is assigned as a Chair. If J≤6 Hz, proceed to Step 4 to confirm the Twist-Boat geometry.

  • 2D NOESY Validation: Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

    • Causality: A 300 ms mixing time is optimal for small-to-medium molecules to observe Nuclear Overhauser Effect (NOE) cross-peaks (indicating spatial proximity < 5 Å) without the confounding effects of spin diffusion.

    • Validation Gate: Look for a cross-peak between the C2-H and C6-H protons. A strong NOE indicates they are syn-axial (confirming the Chair). The absence of this peak, coupled with strong NOEs between C2-H and the C3-alkyl group, definitively validates the Twist-Boat conformation.

References

  • Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2. National Institutes of Health (PMC).[Link]

  • SYNTHESIS, STEREOCHEMISTRY AND CYTOTOXICITY OF PYRANONE DERIVATIVES ON HeLa AND A549 CELL LINES. ResearchGate. [Link]

  • A facile solid-state synthesis and in vitro antimicrobial activities of some 2,6-diarylpiperidin/tetrahydrothiopyran and tetrahydropyran-4-one oximes. Taylor & Francis. [Link]

  • SYNTHESIS OF 2,6-DIARYLTETRAHYDROPYRAN-4-ONES. Organic Preparations and Procedures International (ACS).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimycobacterial Screening Protocols for 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one Analogs

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Pharmacophore Significance The emergence of multidrug-re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Pharmacophore Significance

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel chemical entities capable of penetrating the highly lipophilic, mycolic acid-rich mycobacterial cell wall. The 2,6-diaryltetrahydropyran-4-one scaffold has emerged as a highly privileged pharmacophore in antimicrobial drug discovery[1].

Specifically, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one and its heteroatom analogs (such as piperidin-4-ones and thiopyran-4-ones) exhibit potent biological activities due to their unique stereochemical conformations[2]. The bulky phenyl rings at the C2 and C6 positions provide the necessary lipophilicity for cell wall permeation, while the C3-methyl substitution restricts the ring into a specific chair conformation, optimizing spatial alignment for binding to mycobacterial enzymatic targets[3].

To accurately evaluate these analogs, a rigorous, self-validating screening cascade is required. This guide details the causal methodologies for determining Minimum Inhibitory Concentration (MIC), evaluating mammalian cytotoxicity to establish a Selectivity Index (SI), and assessing intracellular efficacy.

Hierarchical Screening Workflow

The progression of pyran-4-one analogs from primary screening to advanced intracellular models must follow a strict attrition-based workflow. Compounds only advance if they demonstrate both high potency and low mammalian toxicity.

Workflow A Compound Library (Pyran-4-one Analogs) B Primary MIC Screening (REMA Assay - M. tb H37Rv) A->B C Cytotoxicity Assay (HepG2/Vero Cells) B->C MIC ≤ 10 µg/mL D Selectivity Index (SI) Calculation (CC50/MIC) C->D E Intracellular Efficacy (THP-1 Macrophage Model) D->E SI ≥ 10

Figure 1: Hierarchical antimycobacterial screening cascade for pyran-4-one derivatives.

Detailed Experimental Protocols

Primary Screening: Resazurin Microtiter Assay (REMA)

The REMA assay is the gold standard for high-throughput MIC determination. It relies on the reduction of resazurin to resorufin by metabolically active bacilli.

Causality & Self-Validation:

  • OADC Supplementation: M. tuberculosis requires oleic acid for growth, but free fatty acids are toxic. The Bovine Serum Albumin (BSA) in the OADC supplement binds the oleic acid, delivering it safely to the bacilli.

  • Edge-Effect Prevention: The slow growth rate of M. tb requires a 7-to-14-day incubation. Evaporation in the outer wells of a 96-well plate will artificially concentrate the drug, leading to false MICs. Filling the perimeter wells with sterile water mitigates this.

  • Internal Controls: Every plate must contain Isoniazid (positive control for assay sensitivity), a drug-free bacterial well (growth control), and a bacteria-free media well (sterility control).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80 until logarithmic phase (OD₆₀₀ = 0.6–0.8). Dilute the culture 1:20 in fresh 7H9 broth.

  • Plate Setup: Add 200 µL of sterile distilled water to all perimeter wells of a 96-well microtiter plate.

  • Compound Dilution: In the inner wells, perform two-fold serial dilutions of the pyran-4-one analogs (ranging from 100 µg/mL to 0.19 µg/mL) in 100 µL of 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each test well (final volume = 200 µL).

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Determine the MIC visually (the lowest concentration preventing a color change from blue to pink) or via fluorescence (Ex: 530 nm, Em: 590 nm).

Mammalian Cytotoxicity & Selectivity Index (SI)

A compound that kills mycobacteria but is equally toxic to human cells is a general cytotoxin, not a therapeutic agent. We utilize the MTT assay on HepG2 (hepatocyte) or Vero (kidney) cell lines to calculate the 50% Cytotoxic Concentration (CC₅₀).

Causality: The Selectivity Index (SI = CC₅₀ / MIC) determines the therapeutic window. An SI > 10 is the universally accepted threshold for advancing a compound to intracellular testing[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Replace media with fresh DMEM containing serial dilutions of the pyran-4-one analogs. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ using non-linear regression analysis.

Intracellular Efficacy: THP-1 Macrophage Infection Model

M. tuberculosis is an intracellular pathogen that survives inside alveolar macrophages. Pyran-4-one analogs must cross both the macrophage cell membrane and the mycobacterial cell wall to be effective.

Causality:

  • PMA Differentiation: THP-1 cells are circulating monocytes. Treatment with Phorbol 12-myristate 13-acetate (PMA) induces differentiation into adherent macrophages, mimicking the natural host environment.

  • Amikacin Wash: Following infection, extracellular bacilli must be eradicated so that subsequent Colony Forming Unit (CFU) counts strictly reflect intracellular survival. Amikacin is used because it rapidly kills extracellular bacteria but cannot penetrate the macrophage membrane.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 monocytes ( 5×105 cells/well) in 24-well plates with RPMI-1640 containing 20 ng/mL PMA. Incubate for 48 hours to induce adherence.

  • Infection: Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10 (10 bacilli per macrophage) for 4 hours.

  • Extracellular Eradication: Wash wells thrice with PBS and treat with Amikacin (200 µg/mL) for 2 hours to kill extracellular bacilli.

  • Drug Treatment: Wash plates and add fresh media containing the pyran-4-one analogs at 1× and 5× their respective MICs. Incubate for 72 hours.

  • Lysis & Plating: Aspirate media, lyse macrophages with 0.1% Triton X-100, and plate serial dilutions of the lysate onto Middlebrook 7H10 agar. Count CFUs after 21 days to determine the log₁₀ reduction.

Mechanistic Validation & Assay Causality

The integrity of the REMA screening protocol relies on the biochemical reduction of resazurin. Pyran-4-one analogs that successfully inhibit mycobacterial cell wall synthesis or metabolism will halt NADH production, preventing this colorimetric shift.

Pathway N1 Viable M. tuberculosis (Untreated/Resistant) N2 Active Cellular Respiration (NADH/NADPH Production) N1->N2 N4 Resorufin (Pink / Highly Fluorescent) N2->N4 Enzymatic Reduction N3 Resazurin Reagent (Blue / Non-fluorescent) N3->N4 Diaphorase / NADH N5 Dead/Inhibited M. tuberculosis (Pyran-4-one Treated) N5->N3 Lack of Metabolism (Remains Blue)

Figure 2: Mechanistic redox pathway of Resazurin in viable versus pyran-4-one inhibited mycobacteria.

Quantitative Data Interpretation

Proper data formatting is critical for Structure-Activity Relationship (SAR) analysis. Below is a standardized data presentation model demonstrating how halogenation (e.g., 4-F, 4-Cl) at the phenyl rings of the pyran-4-one core typically enhances lipophilicity and antimycobacterial potency compared to unsubstituted or electron-donating substitutions[2].

CompoundR1 (C2-Phenyl)R2 (C6-Phenyl)MIC (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)Intracellular Log₁₀ Reduction
Isoniazid (Control) --0.05>100.0>2000.02.5
Analog 1 HH12.5085.06.8N/A (Failed SI)
Analog 2 4-Cl4-Cl3.1260.519.41.2
Analog 3 4-F4-F1.5672.046.11.8
Analog 4 4-OCH₃4-OCH₃25.0090.03.6N/A (Failed SI)

Note: Analogs with an SI < 10 (such as Analogs 1 and 4) are deprioritized and excluded from the labor-intensive THP-1 macrophage infection model.

References

  • Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2. Journal of Molecular Structure.[Link]

  • A facile solid-state synthesis and in vitro antimicrobial activities of some 2,6-diarylpiperidin/tetrahydrothiopyran and tetrahydropyran-4-one oximes. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank.[Link]

Sources

Application

Application Note: Highly Diastereoselective Synthesis of Tetrahydropyran-4-ones via Base-Catalyzed Japp-Maitland Condensation

Introduction & Strategic Scope Tetrahydropyran-4-ones (THPOs) are privileged heterocyclic scaffolds embedded in numerous biologically active natural products and pharmaceutical agents, including the nuclear export inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

Tetrahydropyran-4-ones (THPOs) are privileged heterocyclic scaffolds embedded in numerous biologically active natural products and pharmaceutical agents, including the nuclear export inhibitor ratjadone A, the antimicrobial centrolobine, and various SARS-CoV-2 inhibitor candidates [1, 2]. The construction of these six-membered oxygen heterocycles with precise stereocontrol is a critical objective in drug development.

The base-catalyzed condensation of an aliphatic ketone (e.g., 2-butanone) with two equivalents of an aromatic aldehyde (e.g., benzaldehyde) is a highly efficient, atom-economical route to highly substituted THPOs. Originally discovered in 1904, this tandem reaction—known as the Japp-Maitland condensation —provides direct access to 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one with excellent diastereoselectivity [3]. This application note details the mechanistic rationale, optimized parameters, and a self-validating experimental protocol for synthesizing this critical pharmacophore.

Mechanistic Rationale: Causality in Reaction Design

The formation of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is a cascade process governed by thermodynamic control. Understanding the causality behind each step is essential for troubleshooting and scale-up:

  • Regioselective Enolization & First Aldol: 2-Butanone is an unsymmetrical ketone. Under basic conditions (KOH), deprotonation occurs reversibly at both the C1 and C3 positions. The initial cross-aldol condensation with benzaldehyde forms a mono-aldol intermediate.

  • Bis-Aldol Formation: A subsequent deprotonation and condensation with a second equivalent of benzaldehyde yields a β,β′ -dihydroxy ketone (bis-aldol adduct).

  • Intramolecular Oxa-Michael Cyclization: The bis-aldol intermediate undergoes a ring-closing event. Dehydration of one side of the adduct forms an α,β -unsaturated system, which is immediately attacked by the remaining hydroxyl group via an intramolecular oxa-Michael addition [4].

  • Thermodynamic Sink: The reaction is entirely reversible (retro-aldol). However, the all-equatorial chair conformation of the resulting 2,6-cis-tetrahydropyran-4-one is highly crystalline and insoluble in the ethanolic solvent. Its precipitation acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's Principle).

JappMaitland cluster_0 Phase 1: Tandem Aldol Condensation cluster_1 Phase 2: Cyclization & Isolation A Benzaldehyde (2.1 eq) + 2-Butanone (1.0 eq) B KOH / EtOH / H2O (Base Catalysis) A->B C Bis-Aldol Adduct (Intermediate) B->C D Intramolecular Oxa-Michael Addition C->D Ring Closure E Precipitation (Thermodynamic Sink) D->E F 3-Methyl-2,6-diphenyl- tetrahydropyran-4-one E->F

Workflow of the Japp-Maitland condensation to form tetrahydropyran-4-ones.

Reaction Optimization & Quantitative Data

The choice of solvent and base is critical. The solvent must dissolve the starting materials but selectively reject the final product to enable precipitation. As shown in Table 1, an Ethanol/Water mixture with 20 mol% KOH provides the optimal balance of solubility and thermodynamic driving force.

Table 1: Optimization of Base-Catalyzed Japp-Maitland Condensation

EntryCatalyst (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Diastereoselectivity (cis:trans)
1KOH (10)EtOH/H2O (1:1)254845>95:5
2 KOH (20) EtOH/H2O (1:1) 25 48 82 >99:1
3NaOH (20)MeOH/H2O (1:1)25486892:8
4Ba(OH)₂ (20)EtOH80125185:15
5KOH (20)THF/H2O (1:1)2548<10N/A

Note: Entry 5 failed because the product remained highly soluble in THF, preventing the thermodynamic precipitation required to drive the reaction to completion.

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues (precipitation) directly correlate with reaction progress, minimizing the need for constant chromatographic monitoring.

Reagents & Equipment
  • 2-Butanone (Methyl ethyl ketone): 10.0 mmol (0.72 g)

  • Benzaldehyde: 21.0 mmol (2.23 g) – Must be freshly distilled to remove benzoic acid impurities.

  • Potassium Hydroxide (KOH): 8% w/v solution in Ethanol/Water (1:1).

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, ice bath, Büchner funnel.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butanone (0.72 g) and benzaldehyde (2.23 g) in 10 mL of absolute ethanol.

    • Causality: A slight excess of benzaldehyde (2.1 equiv) ensures complete conversion of the ketone and compensates for minor losses due to Cannizzaro side-reactions.

  • Catalyst Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 5 mL of the 8% KOH solution over 10 minutes.

    • Causality: Slow addition at 0 °C prevents uncontrolled exothermic self-condensation of the ketone and minimizes the formation of highly colored polymeric byproducts.

  • Thermodynamic Aging (Self-Validation Step): Remove the ice bath and allow the mixture to stir at 25 °C for 48 hours.

    • Validation Checkpoint: After 6-8 hours, the solution will transition from clear to cloudy. By 48 hours, a thick white precipitate of the product will have formed at the bottom of the flask. If no precipitate forms, the reaction has stalled (likely due to degraded benzaldehyde or excessive solvent volume).

  • Isolation: Filter the solid precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the crude solid sequentially with ice-cold water (3 × 10 mL) to remove residual KOH, followed by ice-cold ethanol (5 mL) to wash away unreacted benzaldehyde and soluble mono-aldol impurities.

  • Crystallization: Recrystallize the solid from hot acetone. Allow the solution to cool slowly to room temperature to yield highly pure, colorless crystals of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

Analytical Characterization & Structural Integrity

The stereochemical outcome of this reaction is highly predictable. X-ray crystallographic studies and NMR coupling constants confirm that the tetrahydropyran ring adopts a slightly distorted chair conformation [5].

  • Stereochemistry: The two bulky phenyl groups at C2 and C6, as well as the methyl group at C3, occupy equatorial positions to minimize 1,3-diaxial steric clashes.

  • Validation via NMR: In the 1 H NMR spectrum, the axial protons at C2 and C6 will display large trans-diaxial coupling constants ( J≈10−12 Hz) with adjacent axial protons, confirming the 2,6-cis-diequatorial orientation of the phenyl rings.

References

  • 2. 3. 4. 5.

Method

Application Note: In Vitro Pharmacological Evaluation of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Standard Scientific Rationale & Scaffold Overview The 3-methyl-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Standard

Scientific Rationale & Scaffold Overview

The 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Typically synthesized via the stereoselective Maitland-Japp reaction, functionalization at the 3-position (e.g., methylidene, hydrazone, or triazole substitutions) drastically alters the molecule's biological trajectory.

Recent pharmacological evaluations have identified two primary therapeutic modalities for these derivatives:

  • Targeted Anticancer Activity: Specific trans-3-methylidene derivatives exhibit potent cytotoxicity against human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines. The primary mechanism of action is the catalytic inhibition of topoisomerase IIα, leading to DNA damage, G2/M cell cycle arrest, and subsequent apoptosis[1].

  • Antimycobacterial Efficacy: When functionalized with hydrazone or isoxazole moieties, the pyran-4-one core demonstrates significant inhibitory activity against Mycobacterium tuberculosis, positioning it as a promising scaffold for novel antitubercular agents[2].

To ensure rigorous, reproducible data during the hit-to-lead optimization phase, this application note details a self-validating in vitro workflow designed to evaluate both the cytotoxic and antimicrobial profiles of these derivatives.

Workflow S1 Compound Preparation S2 In Vitro Assays S1->S2 S3 Cell Viability (MTT / REMA) S2->S3 S4 Mechanism (Flow Cytometry) S2->S4 S5 Target Validation (Topo IIα) S2->S5

Fig 1: Standardized in vitro pharmacological evaluation workflow for pyran-4-one derivatives.

Compound Handling & System Preparation

Tetrahydropyran-4-one derivatives are inherently lipophilic. Improper solvation will lead to compound precipitation in aqueous assay media, resulting in false-negative efficacy data.

  • Stock Solution: Dissolve the lyophilized compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Causality in Dilution: When preparing working concentrations, the final concentration of DMSO in the cell culture or bacterial broth must strictly remain ≤0.1% (v/v) . Exceeding this threshold induces solvent-mediated membrane toxicity, which confounds assay readouts and artificially inflates the apparent cytotoxicity of the test compound.

Anticancer Evaluation Workflows

Cytotoxicity Profiling (MTT Assay)

This protocol quantifies the anti-proliferative effects of the derivatives on HL-60 and MCF-7 cell lines.

Self-Validating System Controls:

  • Positive Control: Doxorubicin (1 µM) – validates assay sensitivity.

  • Vehicle Control: 0.1% DMSO in media – establishes the 100% viability baseline.

  • Background Control: Cell-free media with MTT – accounts for spontaneous dye reduction.

Step-by-Step Protocol:

  • Seeding: Harvest HL-60 (suspension) or MCF-7 (adherent) cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using 100 µL of RPMI-1640 supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

    • Expert Insight: Do not seed the outer perimeter wells. Fill them with 200 µL of sterile PBS to prevent the "edge effect" (evaporation-induced osmolarity changes that skew peripheral well data).

  • Treatment: Treat cells with serial dilutions of the pyran-4-one derivative (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Centrifuge the plate at 400 × g for 5 minutes (critical for HL-60 suspension cells). Carefully aspirate the supernatant. Add 100 µL of DMSO to dissolve the formed formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Mechanistic Validation: Topoisomerase IIα & Apoptosis

Highly active derivatives must be evaluated for their specific mechanism of action. Pyran-4-ones frequently act as Topo IIα inhibitors, which triggers a cascade leading to apoptosis[1].

Pathway A Pyran-4-one Derivative B Topoisomerase IIα A->B Inhibits catalytic activity C DNA Double-Strand Breaks B->C Prevents DNA religation D G2/M Cell Cycle Arrest C->D Activates DNA damage response E Apoptosis (HL-60 Cells) D->E Prolonged arrest triggers death

Fig 2: Mechanism of action for pyran-4-one derivatives inducing apoptosis via Topo IIα inhibition.

Flow Cytometry (Annexin V-FITC/PI) Protocol:

  • Causality: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane exclusively during early apoptosis. Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining methodology is critical to prove the compound induces programmed cell death rather than non-specific necrotic toxicity[1].

  • Treat HL-60 cells with the derivative at its calculated IC₅₀ and 2×IC50​ for 24 hours.

  • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 min at RT in the dark.

  • Analyze via flow cytometry within 1 hour, capturing a minimum of 10,000 events per sample.

Antimicrobial Evaluation Workflow

Resazurin Microtiter Assay (REMA) for M. tuberculosis

For derivatives functionalized with hydrazone moieties, antimycobacterial screening is required[2].

  • Causality:M. tuberculosis (H37Rv strain) is exceptionally slow-growing. Traditional optical density (OD) measurements are highly prone to artifacts due to the bacteria's tendency to clump. The REMA assay utilizes Resazurin (a blue, non-fluorescent dye). Viable, metabolically active mycobacteria reduce Resazurin to Resorufin (a pink, highly fluorescent compound). This provides a highly sensitive, colorimetric/fluorometric readout that is independent of cell clumping.

Self-Validating System Controls:

  • Positive Controls: Isoniazid and Rifampicin (established clinical MICs).

  • Negative Control: Inoculum + 0.1% DMSO (confirms unrestricted bacterial growth).

Step-by-Step Protocol:

  • Prepare a 96-well plate with 100 µL of Middlebrook 7H9 broth supplemented with OADC in each well.

  • Perform two-fold serial dilutions of the pyran-4-one derivative directly in the plate (concentration range: 0.39 to 100 µg/mL).

  • Inoculate each well with 100 µL of M. tuberculosis H37Rv suspension adjusted to a McFarland standard of 1.0 (diluted 1:20).

  • Seal the plate and incubate at 37°C for 7 days.

  • Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the derivative that prevents the color change (remains blue).

Data Presentation & Expected Results

To facilitate rapid decision-making during structure-activity relationship (SAR) studies, quantitative data should be summarized as follows. (Note: Data below represents expected profiles based on literature standards for highly active derivatives).

Compound Class / ModificationHL-60 Cytotoxicity (IC₅₀, µM)MCF-7 Cytotoxicity (IC₅₀, µM)M. tuberculosis (MIC, µg/mL)Primary Phenotype Observed
Unsubstituted Core (Control)> 100> 100> 100Inactive
trans-3-Methylidene 4.2 ± 0.512.1 ± 1.3> 50G2/M Arrest, Apoptosis
3-Hydrazone Modification 45.3 ± 2.1> 503.12Cell Wall Synthesis Inhibition
Doxorubicin (Pos. Control)0.8 ± 0.11.2 ± 0.2N/ADNA Intercalation
Isoniazid (Pos. Control)N/AN/A0.05Mycolic Acid Inhibition

References

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones Source: Molecules (National Center for Biotechnology Information / PMC) URL:[Link]

  • Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2 Source: Results in Chemistry (National Center for Biotechnology Information / PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in Maitland-Japp tetrahydropyran-4-one synthesis

Welcome to the technical support center for the Maitland-Japp synthesis of tetrahydropyran-4-ones. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this power...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Maitland-Japp synthesis of tetrahydropyran-4-ones. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the construction of substituted tetrahydropyran rings. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and achieve optimal conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the Maitland-Japp reaction for the synthesis of tetrahydropyran-4-ones?

The Maitland-Japp reaction is a classic multicomponent reaction that condenses a β-ketoester or its equivalent with two molecules of an aldehyde to form a highly substituted tetrahydropyran-4-one.[1][2][3] The reaction proceeds through a sequence of an aldol reaction, a Knoevenagel condensation, and an intramolecular oxy-Michael reaction to construct the heterocyclic ring.[1] Modern iterations of this reaction often employ Lewis acids to improve yields and control stereoselectivity.[1][3]

Q2: What are the key advantages of using a modern Maitland-Japp approach?

While the original Maitland-Japp reaction suffered from low yields and long reaction times, modern adaptations offer significant advantages.[1] These include:

  • One-pot synthesis: Multiple bond-forming events occur in a single reaction vessel, increasing efficiency.[1][2][3]

  • High diastereoselectivity: The choice of Lewis acid and reaction conditions can control the stereochemical outcome, often favoring a single diastereomer.[3]

  • Access to complex structures: The reaction allows for the rapid assembly of highly functionalized tetrahydropyran rings, which are common motifs in biologically active natural products.[4][5][6]

Q3: What are the main challenges associated with this synthesis?

The primary challenges include achieving high conversion rates, controlling diastereoselectivity, and preventing side reactions. Common issues are the formation of a mixture of 2,6-cis and 2,6-trans diastereomers, and difficulties in further functionalizing the product due to its sensitivity to base (leading to a retro-Michael reaction).[7]

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the Maitland-Japp synthesis can be attributed to several factors, from suboptimal reaction conditions to the purity of your starting materials. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: The reaction is sluggish or stalls, resulting in a low yield of the desired tetrahydropyran-4-one.

Potential Cause A: Inefficient Lewis Acid Catalysis

The choice and activity of the Lewis acid are critical for promoting the key steps of the reaction.[1]

  • Solution and Explanation:

    • Select the appropriate Lewis Acid: Different Lewis acids can have a profound impact on both the reaction rate and the diastereoselectivity. For instance, TiCl₄ is a common choice, but other Lewis acids like Yb(OTf)₃ have also been used effectively.[8] The choice may depend on the specific substrates being used.

    • Ensure anhydrous conditions: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the deactivation of the catalyst.

    • Optimize catalyst loading: Insufficient catalyst will lead to a slow reaction, while an excess can sometimes promote side reactions. A typical starting point is 1.0 to 1.5 equivalents of the Lewis acid.

Potential Cause B: Suboptimal Reaction Temperature

The temperature profile of the reaction is crucial for each step of the sequence.

  • Solution and Explanation:

    • Initial Aldol Addition: The initial aldol reaction is typically carried out at a low temperature, such as -78 °C, to ensure controlled addition and prevent side reactions.[1]

    • Knoevenagel-Michael Cascade: After the initial aldol addition, the reaction is often warmed to room temperature to facilitate the subsequent Knoevenagel condensation and intramolecular oxy-Michael cyclization.[1] If the reaction is not warming sufficiently, the cyclization may not proceed to completion.

Potential Cause C: Purity of Reagents

The purity of the aldehydes and the β-ketoester derivative is paramount.

  • Solution and Explanation:

    • Purify Aldehydes: Aldehydes are prone to oxidation to carboxylic acids. Ensure your aldehydes are freshly distilled or purified before use. The presence of acidic impurities can interfere with the reaction.

    • Check β-Ketoester Derivative: The quality of the β-ketoester or its silyl enol ether equivalent (like Chan's diene) is important for the initial aldol reaction.

Problem 2: The reaction yields a complex mixture of products, with significant byproduct formation.

Potential Cause A: Formation of Diastereomeric Mixtures

A common issue is the formation of both 2,6-cis and 2,6-trans diastereomers of the tetrahydropyran-4-one.[7]

  • Solution and Explanation:

    • Lewis Acid Selection: The diastereoselectivity of the Maitland-Japp reaction is highly dependent on the Lewis acid used. For example, in some systems, TiCl₄ may favor the formation of the 2,6-trans product, while Yb(OTf)₃ can lead to a preference for the 2,6-cis isomer.[8] It is advisable to screen different Lewis acids to optimize for the desired diastereomer.

    • Temperature Control: The reaction temperature can also influence the diastereomeric ratio. Running the reaction at a consistently low temperature during the initial addition phase is crucial.

Potential Cause B: Retro-Michael Reaction

The tetrahydropyran-4-one product can be unstable under certain conditions, particularly in the presence of base, leading to a retro-Michael reaction that reopens the ring.[7]

  • Solution and Explanation:

    • Careful Work-up: During the reaction work-up, avoid using strong bases. A mild aqueous quench, such as with a saturated solution of sodium bicarbonate, is often sufficient.

    • Purification Conditions: When purifying the product by column chromatography, use a neutral stationary phase (e.g., silica gel) and avoid basic eluents.

Potential Cause C: Unwanted Decarboxylation

Depending on the β-ketoester derivative used, in-situ decarboxylation can occur, which may or may not be the desired outcome.[1]

  • Solution and Explanation:

    • Reaction Conditions: The tendency for decarboxylation can be influenced by the reaction conditions. If decarboxylation is not desired, it may be necessary to adjust the temperature or reaction time.

Experimental Protocols

Optimized One-Pot Maitland-Japp Synthesis of a Substituted Tetrahydropyran-4-one

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of the β-ketoester derivative (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Aldol Addition:

    • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) to the cooled solution.

    • Stir for 10 minutes, then add the first aldehyde (1.0 eq.) dropwise.

    • Continue stirring at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Knoevenagel-Michael Cascade:

    • Once the initial aldol addition is complete, add the second aldehyde (1.1 eq.) to the reaction mixture.

    • Slowly allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the tetrahydropyran-4-one by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Lewis Acid on Diastereoselectivity

Lewis AcidPredominant DiastereomerReference
TiCl₄2,6-trans[8]
Yb(OTf)₃2,6-cis[8]

Visualizations

Maitland-Japp Reaction Mechanism

Maitland_Japp_Mechanism cluster_0 Step 1: Aldol Reaction cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Intramolecular Oxy-Michael Addition Ketoester β-Ketoester Derivative Aldol_Product Aldol Adduct Ketoester->Aldol_Product + Lewis Acid Aldehyde1 Aldehyde 1 Aldehyde1->Aldol_Product Knoevenagel_Intermediate Knoevenagel Adduct Aldol_Product->Knoevenagel_Intermediate Aldehyde2 Aldehyde 2 Aldehyde2->Knoevenagel_Intermediate THP_Product Tetrahydropyran-4-one Knoevenagel_Intermediate->THP_Product Cyclization

Caption: The three key stages of the Maitland-Japp reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Conversion Rate Observed check_reagents Check Reagent Purity Anhydrous Solvents? Freshly Distilled Aldehydes? High-Quality β-Ketoester Derivative? start->check_reagents check_conditions Review Reaction Conditions Correct Temperature Profile? Adequate Reaction Time? Proper Inert Atmosphere? start->check_conditions check_catalyst Evaluate Lewis Acid Correct Lewis Acid Chosen? Anhydrous Conditions Maintained? Optimal Catalyst Loading? start->check_catalyst purify Purify/Replace Reagents check_reagents->purify optimize_temp Optimize Temperature Profile check_conditions->optimize_temp optimize_catalyst Screen Lewis Acids / Optimize Loading check_catalyst->optimize_catalyst end Improved Conversion purify->end Re-run Reaction optimize_temp->end Re-run Reaction optimize_catalyst->end Re-run Reaction

Caption: A systematic approach to diagnosing low conversion rates.

References

  • Clarke, P. A., Martin, W. H. C., Hargreaves, J. M., Wilson, C., & Blake, A. J. (2005). Revisiting the Maitland–Japp reaction. Concise construction of highly functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 3(19), 3551–3563. [Link]

  • Clarke, P. A., Mad Nasir, N., Sellars, P. B., Peter, A. M., Lawson, C. A., & Burroughs, J. L. (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 14(28), 6840–6852. [Link]

  • Clarke, P. A., Sellars, P. B., & Mad Nasir, N. (2015). A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 13(16), 4743–4750. [Link]

  • (2015). A Maitland-Japp Inspired Synthesis of Dihydropyran-4-ones and their Stereoselective Conversion to Functionalised Tetrahydropyran-4-ones. ResearchGate. [Link]

  • Clarke, P. A., Martin, W. H. C., & Hargreaves, J. M. (2005). Revisiting the Maitland–Japp reaction. Concise construction of highly functionalised tetrahydropyran-4-ones. Chemical Communications, (2), 229–230. [Link]

  • Clarke, P. A., Martin, W. H. C., Hargreaves, J. M., Wilson, C., & Blake, A. J. (2005). The one-pot, multi-component construction of highly substituted tetrahydropyran-4-ones using the Maitland-Japp reaction. PubMed. [Link]

  • (n.d.). Scheme 6 The revised one-pot Maitland-Japp reaction. ResearchGate. [Link]

  • Clarke, P. A., Sellars, P. B., & Mad Nasir, N. (2015). A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 13(16), 4743–4750. [Link]

  • Clarke, P. A., Mad Nasir, N., Sellars, P. B., Peter, A. M., Lawson, C. A., & Burroughs, J. L. (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. PubMed. [Link]

  • (n.d.). Japp–Maitland condensation. Wikipedia. [Link]

  • (n.d.). Maitland-Japp Reaction. SynArchive. [Link]

  • Clarke, P. A., Sellars, P. B., & Mad Nasir, N. (2015). A Maitland-Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. PubMed. [Link]

  • (n.d.). The Maitland-Japp reaction of diene 19. ResearchGate. [Link]

  • Clarke, P. A., Mad Nasir, N., Sellars, P. B., Peter, A. M., Lawson, C. A., & Burroughs, J. L. (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 14(28), 6840–6852. [Link]

  • Clarke, P. A., Martin, W. H. C., Hargreaves, J. M., Wilson, C., & Blake, A. J. (2005). The one-pot, multi-component construction of highly substituted tetrahydropyran-4-ones using the Maitland–Japp reaction. Organic & Biomolecular Chemistry, 3(19), 3551–3563. [Link]

  • (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: A total synthesis of diospongin B. ResearchGate. [Link]

  • (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF DIHYDROPYRANS AND TETRAHYDROPYRANS. White Rose eTheses Online. [Link]

Sources

Optimization

Solvent optimization for the reflux synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

Welcome to the Technical Support Center for the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one . This guide is designed for synthetic chemists and drug development professionals optimizing the base-catalyzed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one . This guide is designed for synthetic chemists and drug development professionals optimizing the base-catalyzed double aldol condensation (a modified Maitland-Japp reaction) between benzaldehyde and 2-butanone.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the exact physicochemical causality behind solvent selection, reaction stalling, and stereochemical control to ensure your workflows are robust and self-validating.

Part 1: Troubleshooting & FAQs

Q1: My reaction stalls at the acyclic intermediate, and I am seeing a high accumulation of the cross-conjugated dienone byproduct. Why is the pyran ring not closing? A: This is a classic symptom of using an overly anhydrous solvent system (e.g., absolute ethanol). The synthesis relies on a cascade: an initial aldol condensation/dehydration to form an α,β -unsaturated ketone, followed by a second aldol addition. The oxygen atom in the final pyran ring actually originates from the β -hydroxyl group formed during this second addition [1]. If your solvent lacks water, the potassium hydroxide (KOH) acts too aggressively as a dehydrating agent. This causes the β -hydroxy intermediate to prematurely lose water, forming a stable bis-benzylidene (cross-conjugated dienone) before cyclization can occur. By optimizing your solvent to a 1:1 Ethanol:Water mixture, the water solvates the hydroxide ions, reducing their tight ion-pairing and dehydrating power. This preserves the β -hydroxyl group long enough for the terminating intramolecular oxa-Michael addition to successfully close the ring.

Q2: How does the solvent choice impact the diastereomeric purity (cis/trans ratio) of the final pyran-4-one? A: The cyclization of the pyran ring is under thermodynamic control. The target molecule possesses three stereocenters (C2, C3, C6). A highly polar, protic solvent system (like EtOH/H2O) facilitates reversible retro-aldol and retro-Michael pathways during the extended reflux period. This reversibility allows the system to funnel into the most thermodynamically stable diastereomer—the all-equatorial chair conformation (where the bulky phenyl groups at C2/C6 and the methyl group at C3 occupy equatorial positions). Less polar solvents suppress this equilibration rate, trapping the product as a broader mixture of kinetic cis/trans isomers.

Q3: Can I substitute Methanol or THF for the Ethanol/Water system to improve precursor solubility? A: It is not recommended. While THF improves the solubility of the organic precursors, the addition of aqueous KOH often induces a biphasic system. This severely limits mass transfer and drastically reduces the reaction rate. Methanol is miscible, but its lower boiling point (~65 °C) reduces the maximum reflux temperature. This thermal drop starves the reaction of the activation energy required for the final oxa-Michael addition, extending the required reaction time from 48 hours to over 72 hours.

Part 2: Quantitative Data Presentation

To illustrate the impact of solvent selection, the following table summarizes the optimization data for the KOH-catalyzed reflux synthesis.

Solvent SystemCatalystReflux Temp (°C)Time (h)Yield (%)Diastereomeric Purity (Eq:Ax)
EtOH:H₂O (1:1) KOH824888% >95:5
Absolute EtOHKOH784842%80:20 (High dienone byproduct)
MeOH:H₂O (1:1)KOH707265%90:10
THF:H₂O (1:1)KOH726055%75:25 (Biphasic mass transfer issues)

Part 3: Experimental Protocol

The following step-by-step methodology is optimized for maximum yield and stereoselectivity, ensuring a self-validating workflow at critical junctions [1].

  • Reagent Preparation : In a 250 mL round-bottom flask, dissolve 2-butanone (10 mmol, 0.90 mL) and benzaldehyde (20 mmol, 2.04 mL) in 50 mL of an optimized 1:1 mixture of Ethanol and deionized Water.

  • Catalyst Addition : Slowly add potassium hydroxide (KOH, 15 mmol, 0.84 g) to the stirring mixture.

    • Self-Validation Check: The dissolution of KOH is highly exothermic. Maintain the flask in a room-temperature water bath during addition to prevent premature side reactions and darkening of the solution.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80–82 °C) using an oil bath. Maintain continuous magnetic stirring for 48 hours.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2).

    • Self-Validation Check: The disappearance of the mono-aldol intermediate and the formation of a lower-Rf, strongly UV-active spot indicates successful cyclization.

  • Workup : Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold water. Neutralize the basic mixture with dilute HCl (1M) until pH paper indicates a pH of 7.0. Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one as a crystalline solid.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the logical progression of the reaction cascade, highlighting where solvent intervention dictates the pathway.

G A Benzaldehyde (2 eq) + 2-Butanone (1 eq) B Base Catalyst (KOH) in EtOH/H2O A->B C 1st Aldol Condensation & Dehydration (Formation of α,β-unsaturated ketone) B->C - H2O D 2nd Aldol Reaction (Formation of β-hydroxy-α,β'-unsaturated ketone) C->D + 2nd eq. Benzaldehyde E Intramolecular Oxa-Michael Addition (6-endo-trig cyclization) D->E Thermodynamic Control F 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one E->F Ring Closure

Reaction mechanism pathway for the base-catalyzed synthesis of tetrahydropyran-4-one.

References

  • Title: Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2 Source: Journal of Molecular Structure, 2023, 1285, 135461. URL: [Link]

Troubleshooting

Technical Support Center: A Researcher's Guide to the Synthesis of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

Welcome to our dedicated technical support center for the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-component reaction. As specialists in synthetic organic chemistry, we understand the nuances that can lead to successful outcomes or frustrating side reactions. This resource, presented in a question-and-answer format, provides in-depth, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

The base-catalyzed condensation of two equivalents of benzaldehyde with one equivalent of 3-pentanone is a classic yet elegant transformation that proceeds through a tandem double aldol condensation/intramolecular Michael addition sequence to furnish the desired tetrahydropyranone scaffold. However, the apparent simplicity of this reaction belies a landscape of potential side reactions that can significantly impact yield and purity. This guide will illuminate these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is consistently low. What are the primary factors influencing the yield?

A1: Low yields in this synthesis are a common challenge and can often be traced back to several key factors. The reaction is a delicate balance between the desired reaction pathway and several competing side reactions. Here are the most probable causes and how to address them:

  • Suboptimal Base Concentration: The concentration of your base catalyst (e.g., sodium hydroxide) is critical. Too low a concentration will result in a sluggish reaction with incomplete conversion. Conversely, an excessively high concentration can promote undesired side reactions, particularly the Cannizzaro reaction of benzaldehyde and the self-condensation of 3-pentanone.[1][2][3] We recommend starting with a catalytic amount and titrating up as needed, while carefully monitoring the reaction progress.

  • Reaction Temperature: Temperature plays a significant role in controlling the reaction kinetics. While heating can accelerate the reaction, it can also favor the formation of thermodynamically stable but undesired byproducts. For the initial aldol additions, lower temperatures are generally preferred to minimize side reactions. The final intramolecular Michael addition may require gentle heating to proceed to completion.

  • Purity of Starting Materials: The purity of your benzaldehyde and 3-pentanone is paramount. Impurities in benzaldehyde, such as benzoic acid (from air oxidation), can neutralize the base catalyst. Similarly, impurities in 3-pentanone can lead to the formation of unexpected aldol adducts. We strongly advise using freshly distilled or high-purity reagents.

  • Order of Addition: The order in which you mix your reagents can influence the product distribution. Slowly adding the base to a solution of benzaldehyde and 3-pentanone can help to maintain a low instantaneous concentration of the enolate, potentially reducing self-condensation products.

Troubleshooting Guide

Issue 1: Formation of a White Precipitate That Is Not the Desired Product.

If you observe a significant amount of a white, water-soluble precipitate, it is highly likely to be the salt of a carboxylic acid, a byproduct of the Cannizzaro reaction.

Root Cause Analysis:

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) to yield a primary alcohol and a carboxylic acid.[3][4][5] This side reaction becomes significant under strongly basic conditions.

Troubleshooting Protocol:

  • Reduce Base Concentration: Lower the molar equivalents of your base catalyst.

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the Cannizzaro reaction, which typically has a higher activation energy than the aldol addition.

  • Optimize Reagent Stoichiometry: Ensure you are not using a large excess of benzaldehyde.

Issue 2: Presence of Multiple Unidentified Byproducts in my Crude NMR.

The appearance of multiple unexpected signals in your crude NMR spectrum often points to competing aldol reactions.

Root Cause Analysis:

While the desired reaction involves the enolate of 3-pentanone attacking benzaldehyde, the following side reactions can occur:

  • Self-condensation of 3-pentanone: The enolate of 3-pentanone can react with another molecule of 3-pentanone.[6][7][8]

  • Formation of Mono-Aldol Adduct: The reaction may stall after the first aldol addition, especially if the reaction conditions are not optimized for the second addition and subsequent cyclization.

Troubleshooting Protocol:

  • Slow Addition of Base: As mentioned earlier, this can minimize the concentration of the ketone enolate available for self-condensation.

  • Increase Reaction Time/Temperature for Cyclization: After the initial aldol additions have occurred (monitor by TLC), a moderate increase in temperature may be necessary to drive the intramolecular Michael addition to completion.

  • Choice of Solvent: The solvent can influence the relative rates of the desired and undesired reactions. Protic solvents like ethanol can participate in proton exchange and may influence enolate stability. Experimenting with aprotic polar solvents might be beneficial.

Data Presentation

The following table summarizes the key reaction parameters and their expected impact on the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

ParameterLow SettingOptimal RangeHigh SettingPotential Side Reactions to Consider
Base Concentration Incomplete reactionCatalytic to 1.1 eq.Increased side reactionsCannizzaro, Self-condensation
Temperature Slow reaction rate0 °C to RT (initial), gentle reflux (cyclization)Favors byproduct formationDehydration, Polymerization
Reaction Time Incomplete conversion6-12 hours (monitor by TLC)Potential for product degradation-
Benzaldehyde:Pentanone Ratio -2:1Increased Cannizzaro reactionCannizzaro

Experimental Protocols

Optimized Protocol for 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (2.0 equivalents) and 3-pentanone (1.0 equivalent) in ethanol.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (e.g., 8% in ethanol) dropwise over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the starting materials are consumed, gently heat the reaction mixture to reflux for 1-2 hours to promote the intramolecular Michael addition.

  • Workup: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, which may contain diastereomers, can be purified by column chromatography on silica gel or by recrystallization.[9][10][11]

Visualization of Reaction Pathways and Troubleshooting

Main and Side Reaction Pathways

reaction_pathways cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde aldol1 Mono-Aldol Adduct benzaldehyde->aldol1 Aldol Addition aldol2 Di-Aldol Adduct benzaldehyde->aldol2 Second Aldol Addition cannizzaro Cannizzaro Products (Benzyl alcohol, Benzoic acid) benzaldehyde->cannizzaro Excess Base pentanone 3-Pentanone enolate Pentanone Enolate pentanone->enolate Base self_condensation Pentanone Self-Condensation Products pentanone->self_condensation Excess Base base Base (e.g., NaOH) enolate->aldol1 Aldol Addition aldol1->aldol2 Second Aldol Addition enone α,β-Unsaturated Ketone (Michael Acceptor) aldol2->enone Dehydration product 3-Methyl-2,6-diphenyl- tetrahydro-4H-pyran-4-one enone->product Intramolecular Michael Addition

Caption: Main reaction and side pathways.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Desired Product analyze_crude Analyze Crude Reaction Mixture (NMR, TLC, LC-MS) start->analyze_crude check_precipitate White Precipitate Observed? analyze_crude->check_precipitate check_byproducts Multiple Unidentified Spots/Peaks? analyze_crude->check_byproducts check_sm Significant Starting Material Remaining? analyze_crude->check_sm cause_cannizzaro Root Cause: Cannizzaro Reaction check_precipitate->cause_cannizzaro Yes cause_aldol Root Cause: Competing Aldol Reactions check_byproducts->cause_aldol Yes cause_incomplete Root Cause: Incomplete Reaction check_sm->cause_incomplete Yes solution_cannizzaro Action: - Reduce Base Concentration - Lower Reaction Temperature cause_cannizzaro->solution_cannizzaro solution_aldol Action: - Slow Base Addition - Optimize Temperature for Cyclization cause_aldol->solution_aldol solution_incomplete Action: - Increase Reaction Time/Temperature - Check Reagent Purity/Activity cause_incomplete->solution_incomplete outcome Improved Yield and Purity solution_cannizzaro->outcome solution_aldol->outcome solution_incomplete->outcome

Caption: Troubleshooting workflow for low yield.

References

Sources

Optimization

Technical Support Center: Stereoisomer Separation for 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, isolating stereopure compounds is critical for accurate pharmacokinetic profiling and structure-activity relationship...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, isolating stereopure compounds is critical for accurate pharmacokinetic profiling and structure-activity relationship (SAR) studies. This guide provides a field-proven, self-validating framework for the isolation and characterization of the stereoisomers of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

Theoretical Grounding & Stereochemical Profiling

The target molecule, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, possesses three chiral centers (C2, C3, and C6). This architecture yields up to 8 possible stereoisomers, which exist as 4 enantiomeric pairs of diastereomers.

The Causality of Separation: Diastereomers exhibit distinct scalar physicochemical properties (e.g., dipole moments, solubility) due to differing spatial arrangements and steric strains. In the dominant chair conformation, the bulky phenyl groups at C2 and C6 strongly prefer equatorial positions to minimize 1,3-diaxial interactions[1]. The orientation of the C3 methyl group (axial vs. equatorial) further dictates the thermodynamic stability of the diastereomer. Because of these distinct physical properties, diastereomers must be separated first using achiral techniques. Enantiomers, however, possess identical scalar properties and require a chiral environment—such as a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC)—to induce differential retention through transient diastereomeric interactions (e.g., hydrogen bonding, π−π stacking)[2].

Standard Operating Procedure (SOP): Two-Dimensional Separation Workflow

To achieve >99% enantiomeric excess (ee), you must employ a sequential separation strategy.

G Crude Crude 3-methyl-2,6-diphenyl tetrahydro-4H-pyran-4-one Flash Normal Phase Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash DiasA Diastereomer Pool A (e.g., cis-2,6-diphenyl) Flash->DiasA Fractionation DiasB Diastereomer Pool B (e.g., trans-2,6-diphenyl) Flash->DiasB Fractionation ChiralA Chiral HPLC (Chiralcel OD-H / Chiralpak AD-H) DiasA->ChiralA ChiralB Chiral HPLC (Chiralcel OD-H / Chiralpak AD-H) DiasB->ChiralB EnantA1 Enantiomer A1 (>99% ee) ChiralA->EnantA1 EnantA2 Enantiomer A2 (>99% ee) ChiralA->EnantA2 EnantB1 Enantiomer B1 (>99% ee) ChiralB->EnantB1 EnantB2 Enantiomer B2 (>99% ee) ChiralB->EnantB2

Workflow: Sequential separation of diastereomers followed by chiral resolution of enantiomers.

Phase 1: Diastereomeric Fractionation (Achiral)
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM) to ensure a narrow injection band.

  • Stationary Phase Setup: Utilize high-purity spherical silica gel (15-40 µm) in a flash chromatography system. The spherical nature ensures tighter packing and higher theoretical plate counts, crucial for closely eluting diastereomers.

  • Elution: Initiate a mobile phase gradient starting at 100% Hexane, gradually increasing to Hexane:Ethyl Acetate (90:10 v/v). The cis-2,6 and trans-2,6 diastereomers will elute at different retention factors ( Rf​ ) due to their distinct dipole moments.

  • Validation: Analyze the isolated fractions via 1H NMR.

Phase 2: Enantiomeric Resolution (Chiral HPLC)
  • Column Selection: Employ an amylose- or cellulose-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)[3].

  • Mobile Phase: Run an isocratic elution using Hexane/Isopropanol (typically 90:10 to 85:15 v/v)[2].

  • Detection & Collection: Set flow rate to 1.0 mL/min with UV detection at 254 nm. Collect the eluate corresponding to each baseline-resolved peak.

  • Self-Validation (Critical): Re-inject an aliquot of the isolated fraction under identical analytical conditions. A single peak confirms enantiomeric excess ( ee>99% ) and rules out on-column epimerization or fraction cross-contamination[2].

Quantitative Method Parameters

ParameterPhase 1: Diastereomer SeparationPhase 2: Enantiomer Separation
Stationary Phase Silica Gel (Normal Phase, 15-40 µm)Chiralcel OD-H / Chiralpak AD-H
Mobile Phase Hexane / Ethyl Acetate (Gradient 100:0 to 90:10)Hexane / Isopropanol (Isocratic 90:10)
Flow Rate 15 - 30 mL/min (Preparative Flash)1.0 mL/min (Analytical)
Temperature Ambient25 °C (Thermostatted)
Detection UV 254 nm / TLCUV 210 nm & 254 nm
Target Resolution ( Rs​ ) > 1.5 (between diastereomers)> 2.0 (between enantiomers)

Troubleshooting & FAQs

Q1: Why am I observing peak tailing or poor resolution ( Rs​<1.5 ) during Chiral HPLC? A1: Peak tailing in tetrahydropyran-4-ones is predominantly caused by secondary, non-enantioselective interactions between the ketone moiety and free, unendcapped silanol groups on the silica support of the chiral column. Corrective Action: Decrease the isopropanol concentration (e.g., to 5%) to increase the retention factor ( k′ ). This allows more time for the primary chiral recognition mechanisms (hydrogen bonding and steric fit within the polysaccharide cavity) to differentiate the enantiomers effectively[3].

Q2: How can I definitively assign the relative stereochemistry of the isolated diastereomers before chiral separation? A2: Rely on 1H NMR spectroscopy, specifically J -coupling analysis and 1D NOESY. The protons at C2 and C6 are highly diagnostic. In a standard chair conformation, a large coupling constant ( J2a,3a​≈10−12 Hz) indicates an axial-axial relationship, meaning the adjacent substituents are equatorial. NOESY correlations between the C2 and C6 axial protons confirm a cis-2,6 relationship. If NOE is absent between these protons, a trans-2,6 configuration is confirmed[1].

Q3: My diastereomers are co-eluting on standard normal-phase silica gel. Are there alternative achiral separation strategies? A3: Yes. If the dipole moments of the axial/equatorial 3-methyl epimers are too similar for standard normal-phase separation, switch to reversed-phase HPLC (C18 column) using a Water/Acetonitrile gradient. The hydrophobic packing often discriminates subtle 3D shape differences better than silica. Alternatively, attempt fractional crystallization from hot ethanol; the thermodynamically more stable cis-2,6-diphenyl diastereomer (with all bulky groups equatorial) often crystallizes preferentially[1].

Q4: Is there a risk of epimerization at the C3 position during separation or storage? A4: Yes. The C3 position is α to the ketone, making its proton relatively acidic. In the presence of trace acids or bases (even basic alumina or aged, highly acidic silica), enolization can occur, leading to the epimerization of the 3-methyl group and the scrambling of your diastereomeric purity. Corrective Action: Ensure all solvents are strictly neutral. Avoid using basic modifiers like triethylamine if storing fractions for extended periods. Store purified stereoisomers at -20 °C in inert, non-protic solvents (e.g., dry DCM or toluene) to suppress enol-keto tautomerization[2].

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one Oxime Derivatization

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with complex tetrahydropyran scaffolds. The derivatization of 3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with complex tetrahydropyran scaffolds.

The derivatization of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one into its corresponding oxime is a critical intermediate step in synthesizing bioactive heterocycles, including potential antibacterial and antitubercular agents [1, 2]. However, the dense steric environment created by the 2,6-diphenyl substitutions and the asymmetric 3-methyl group frequently leads to incomplete reactions, stereoisomeric mixtures, and degradation byproducts. This guide provides a mechanistic understanding and field-proven troubleshooting strategies to isolate the target oxime with high purity.

Mechanistic Pathway & Impurity Formation

Understanding the trajectory of nucleophilic attack and the competing side reactions is essential for impurity control. The diagram below illustrates the optimal reaction pathway versus condition-dependent degradation routes.

G Ketone 3-Methyl-2,6-diphenyl tetrahydro-4H-pyran-4-one Reagents NH₂OH·HCl + NaOAc (pH 4.5 - 5.0) Ketone->Reagents Addition Impurity3 C3-Epimerized Ketone (Base-Catalyzed) Ketone->Impurity3 Excess Base / Heat Intermediate Carbinolamine Intermediate Reagents->Intermediate Nucleophilic Attack Impurity1 Unreacted Ketone (Steric Hindrance) Reagents->Impurity1 pH < 4 or pH > 6 Target Target Oxime (Syn/Anti Isomers) Intermediate->Target -H₂O (Optimal Cond.) Impurity2 Lactam Byproduct (Beckmann Rearrangement) Target->Impurity2 T > 80°C, Strong Acid

Mechanistic pathway of oxime derivatization and condition-dependent impurity formation.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling with a high percentage of unreacted ketone despite using excess hydroxylamine? Causality: The 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one scaffold is highly sterically hindered. The bulky equatorial phenyl groups at C2 and C6, combined with the C3-methyl group, severely restrict the Bürgi-Dunitz trajectory required for nucleophilic attack at the C4 carbonyl. Furthermore, if the reaction pH drops below 4.0, the hydroxylamine remains protonated ( NH3+​OH ) and non-nucleophilic. Solution: Optimize the pH to exactly 4.5–5.0. This is achieved by using an anhydrous sodium acetate ( NaOAc ) buffer to liberate the free hydroxylamine base while keeping the carbonyl oxygen sufficiently protonated to maintain electrophilicity.

Q2: I am detecting multiple product peaks with identical mass (isobaric) in my LC-MS. Are these degradation impurities? Causality: Not necessarily. Because the molecule is unsymmetrical (due to the C3-methyl group), oxime derivatization inherently yields two stable geometric diastereomers: the syn (Z) and anti (E) oximes. Quantum-chemical calculations on substituted tetrahydropyran-4-one oximes demonstrate that these isomers are often energetically equivalent, leading to a near 1:1 mixture [1]. Solution: These are isomers, not structural impurities. If a single isomer is strictly required for downstream crystallography or SAR studies, prolonged thermodynamic equilibration or preparative HPLC separation is necessary.

Q3: How do I prevent the formation of Beckmann rearrangement byproducts (lactams) and ring-opening impurities? Causality: The Beckmann rearrangement converts the target oxime into a ring-expanded lactam. This side reaction is catalyzed by strong acids and elevated temperatures. If hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is used without sufficient buffering, the generated HCl acts as a catalyst for this rearrangement. Solution: Ensure a minimum of 1.2 to 1.5 molar equivalents of NaOAc relative to NH2​OH⋅HCl is present. Strictly limit the reaction temperature to ≤80 °C [1].

Standardized Experimental Protocol

To ensure reproducibility and self-validation, follow this closed-loop methodology for synthesizing the oxime derivative.

Step 1: Reagent Preparation & Buffer Activation

  • Action: In a dry vial, dissolve 1.5 eq of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.5 eq of anhydrous sodium acetate ( NaOAc ) in a minimum volume of anhydrous methanol. Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the acetate to deprotonate the hydrochloride salt, liberating the active nucleophile (free NH2​OH ) before it contacts the ketone, preventing acid-catalyzed degradation of the starting material.

Step 2: Reaction Assembly

  • Action: In an oven-dried round-bottom flask, dissolve 1.0 eq of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one in anhydrous methanol to achieve a 0.2 M concentration. Add the buffered hydroxylamine solution dropwise over 5 minutes.

  • Causality: Dropwise addition prevents sudden exotherms that could drive base-catalyzed C3-epimerization of the methyl group.

Step 3: Reflux & Self-Validating Monitoring

  • Action: Heat the reaction mixture to a gentle reflux (65–70 °C) for 4–8 hours [2].

  • Validation Checkpoint: At t = 4h, pull a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the unreacted ketone peak (UV 254 nm) is <5% relative to the oxime doublet peaks (syn/anti). Do not exceed 80 °C to avoid lactam formation.

Step 4: Quench & Purification

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Causality: The NaHCO3​ wash neutralizes any residual acetic acid, preventing auto-catalytic Beckmann rearrangement during concentration or storage. Purify the crude product via recrystallization (ethanol/water) to remove trace salts.

Quantitative Data: Reaction Conditions vs. Impurity Profile

The following table summarizes the impact of varying reaction conditions on the purity and yield of the 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one oxime.

Reaction ConditionTemp (°C)Time (h)Isolated Yield (%)Unreacted Ketone (%)Lactam Impurity (%)E/Z Isomer Ratio
Unbuffered HCl 851235.015.245.81 : 1.2
NaOAc (1.0 eq)85855.420.120.51 : 1.1
NaOAc (1.5 eq) 70 6 88.2 < 5.0 < 2.0 1 : 1.0
Pyridine base702440.550.0< 2.01 : 1.0

Note: The optimized condition (bolded) maximizes yield while keeping the lactam impurity below the critical 2.0% threshold.

References

  • Yergaliyeva, E. M., Bazhykova, K. B., Mukhan, D. N., & Langer, P. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 709-174.[Link]

  • Ravisankar, N., Sarathi, N., Maruthavanan, T., Ramasundaram, S., Ramesh, M., Sankar, C., Umamatheswari, S., Kanthimathi, G., & Oh, T. H. (2023). Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2. Journal of Molecular Structure, 1285, 135461.[Link]

Reference Data & Comparative Studies

Validation

Comparative Antitubercular Efficacy: 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one Derivatives vs. Isoniazid

Executive Summary & Rationale While Isoniazid (INH) has remained a cornerstone of first-line tuberculosis (TB) therapy for decades, the rapid global emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

While Isoniazid (INH) has remained a cornerstone of first-line tuberculosis (TB) therapy for decades, the rapid global emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent development of novel molecular scaffolds. As an Application Scientist specializing in antitubercular drug discovery, I frequently evaluate emerging pharmacophores against clinical gold standards to determine their viability for clinical translation.

Recent pharmacological and structural evaluations highlight 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one (THP-4-one) derivatives—specifically those hybridized with triazole, isoxazole, or hydrazone moieties via click chemistry—as highly promising candidates. This guide objectively compares the mechanistic pathways, quantitative performance, and validation protocols of THP-4-one derivatives against Isoniazid, providing a comprehensive framework for drug development professionals.

Mechanistic Divergence: Overcoming KatG Resistance

The fundamental limitation of Isoniazid lies in its nature as a prodrug. To exert its bactericidal effect, INH requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an INH-NAD adduct. This adduct subsequently inhibits InhA (enoyl-ACP reductase), halting mycolic acid synthesis. Consequently, genetic mutations in the katG gene are the primary drivers of INH resistance in clinical isolates.

Conversely, THP-4-one derivatives are engineered to bypass this activation bottleneck entirely. Through rational drug design, the flexible tetrahydropyran-4-one core is functionalized to bind directly to the active site of InhA without prior enzymatic activation. Furthermore, advanced THP-4-one hybrids exhibit a dual-targeting mechanism, simultaneously inhibiting DNA gyrase —an essential enzyme for DNA topological management. This direct-binding, multi-target approach effectively circumvents KatG-mediated resistance and minimizes the probability of cross-resistance.

MOA cluster_INH Isoniazid (INH) Pathway cluster_THP THP-4-one Derivatives Pathway INH Isoniazid (Prodrug) KatG KatG Activation (Radical Formation) INH->KatG InhA InhA Inhibition (Enoyl-ACP Reductase) KatG->InhA Mycolic Mycolic Acid Depletion InhA->Mycolic Death Mycobacterial Cell Death Mycolic->Death THP THP-4-one Hybrids Direct Direct Binding (No KatG Required) THP->Direct Dual Dual Targeting (InhA & DNA Gyrase) Direct->Dual Disrupt DNA & Cell Wall Disruption Dual->Disrupt Disrupt->Death

Mechanistic comparison between Isoniazid and THP-4-one derivatives in M. tuberculosis.

Quantitative Performance Comparison

To objectively benchmark the efficacy of THP-4-one hybrids against Isoniazid, we analyze their Minimum Inhibitory Concentration (MIC), molecular docking affinities, and target profiles. Recent [1] have demonstrated that optimized THP-4-one hybrids achieve >90% inhibition of M. tuberculosis at highly competitive concentrations.

Compound / DrugPrimary Target(s)MIC (µg/mL)InhA Docking ScoreMechanism of Activation
Isoniazid (INH) InhA0.05 - 0.20-6.5 kcal/molKatG-dependent prodrug
THP-4-one (Triazole Hybrid 33) InhA / DNA Gyrase3.12-7.8 kcal/molDirect binding (KatG-independent)
THP-4-one (Hydrazone Hybrid 9) InhA / DNA Gyrase3.12-7.4 kcal/molDirect binding (KatG-independent)

Data Insight: While INH exhibits a lower absolute MIC in susceptible strains, the THP-4-one derivatives demonstrate superior thermodynamic binding stability (docking scores up to -7.8 kcal/mol against the [2]) and retain efficacy in KatG-mutated environments where INH fails.

Self-Validating Experimental Protocols

Scientific integrity in drug development demands protocols that are internally controlled and self-validating. Below are the standardized methodologies used to evaluate the comparative efficacy of these compounds.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Rationale: M. tuberculosis naturally grows in clumps, making standard optical density (OD) readings highly variable and prone to artifactual errors. The REMA protocol relies on intracellular metabolic activity rather than physical turbidity. Resazurin (a non-fluorescent blue dye) is reduced to resorufin (a highly fluorescent pink compound) exclusively by the NADH dehydrogenases of living cells. If a compound effectively inhibits growth, the well remains blue, providing a definitive, binary colorimetric shift.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase. Adjust the suspension to an OD600 of 0.1.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of INH (positive control) and THP-4-one derivatives (test compounds) in standard media. Include drug-free media as a negative control.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well.

  • Primary Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well.

  • Secondary Incubation: Incubate for an additional 24 to 48 hours.

  • Readout: Visually inspect the plates. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents the color shift.

REMA Inoculum 1. Prepare Inoculum (M. tb OD600 = 0.1) Dilution 2. Serial Dilution (Drug in 96-well plate) Inoculum->Dilution Incubate1 3. Primary Incubation (7 Days at 37°C) Dilution->Incubate1 Resazurin 4. Add Resazurin (Viability Indicator) Incubate1->Resazurin Incubate2 5. Secondary Incubation (24-48 Hours) Resazurin->Incubate2 Readout 6. Colorimetric Readout (Blue=Dead, Pink=Alive) Incubate2->Readout

Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Protocol 2: DNA Gyrase Supercoiling Assay

Causality & Rationale: Assessing whole-cell MIC confirms bactericidal activity but does not validate the mechanism of action. To prove the dual-targeting claims of THP-4-one derivatives, we isolate the target enzyme. Active DNA gyrase will introduce negative supercoils into relaxed plasmid DNA, causing it to migrate faster during gel electrophoresis. Inhibition by the drug results in the retention of the slower-migrating relaxed plasmid, establishing direct causality between the drug's presence and enzyme failure.

Step-by-Step Methodology:

  • Reaction Assembly: Combine relaxed pBR322 plasmid DNA (0.5 µg) with M. tuberculosis DNA gyrase in a reaction buffer containing ATP.

  • Drug Introduction: Add varying concentrations of the THP-4-one test compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 1 hour to allow enzymatic activity.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol and a loading dye containing EDTA.

  • Electrophoresis: Run the samples on a 1% agarose gel at 80V for 2 hours.

  • Visualization: Stain the gel with ethidium bromide and quantify the ratio of supercoiled to relaxed DNA under UV transillumination to determine the IC50.

Conclusion & Future Perspectives

The 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one scaffold represents a significant leap in antitubercular drug design. By bypassing the KatG activation pathway required by Isoniazid and engaging multiple essential targets (InhA and DNA gyrase), these derivatives offer a robust solution to the growing crisis of MDR-TB. For drug development professionals, integrating this scaffold with advanced click-chemistry modifications (such as triazole and isoxazole rings) provides a highly customizable platform for optimizing pharmacokinetic properties and target affinity in future clinical trials.

References

  • Ravisankar, N., et al. "Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2." Journal of Molecular Structure, 2023. URL:[Link]

  • Protein Data Bank. "Crystal structure of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis bound to triclosan." RCSB PDB, PDB ID: 3FNG. URL:[Link]

Comparative

A Comparative In-Silico Analysis of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one as a Novel Pan-Viral Protease Inhibitor

Abstract The relentless emergence and re-emergence of viral pathogens necessitates the development of novel antiviral therapeutics. Viral proteases, enzymes essential for viral replication and maturation, represent a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless emergence and re-emergence of viral pathogens necessitates the development of novel antiviral therapeutics. Viral proteases, enzymes essential for viral replication and maturation, represent a highly validated class of drug targets.[1][2][3] This guide presents a comparative molecular docking study of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, a compound featuring the biologically significant tetrahydropyran scaffold, against a panel of critical viral proteases: SARS-CoV-2 Main Protease (Mpro), Hepatitis C Virus (HCV) NS3/4A Protease, and Human Immunodeficiency Virus (HIV-1) Protease. Through a rigorous, validated computational workflow, we compare its binding affinity and interaction patterns against well-established, clinically approved inhibitors. The findings highlight the potential of this pyranone derivative as a foundational structure for developing broad-spectrum antiviral agents.

Introduction: The Imperative for Novel Antiviral Strategies

Viral infections remain a significant threat to global public health. The viral life cycle is critically dependent on the function of virus-encoded enzymes, making them prime targets for therapeutic intervention.[4] Among these, viral proteases are indispensable, responsible for cleaving large viral polyproteins into individual, functional proteins required for replication and virion assembly.[5][6] The clinical success of protease inhibitors against viruses like HIV and HCV has solidified this strategy as a cornerstone of antiviral drug discovery.[2][5][6][7]

The tetrahydropyran ring is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[8] Derivatives have demonstrated a wide range of activities, and some have been explored for antiviral potential.[9][10] This study focuses on a specific derivative, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, to evaluate its potential as a pan-viral protease inhibitor using structure-based computational methods. By comparing its docking performance against FDA-approved drugs, we aim to provide a data-driven assessment of its promise for further development.

Scientific Rationale and Experimental Design

The core principle of this investigation is that for a small molecule to be an effective enzyme inhibitor, it must bind to the enzyme's active site with high affinity and specificity, physically obstructing the natural substrate. Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a ligand within the active site of a target protein, providing critical insights before committing to costly and time-consuming synthesis and in-vitro testing.[11][12]

Selection of Viral Protease Targets

To assess the broad-spectrum potential of our test compound, we selected three proteases from distinct viral families, each with a different catalytic mechanism. This diversity provides a stringent test of the compound's versatility.

  • SARS-CoV-2 Main Protease (Mpro/3CLpro): A cysteine protease that is the primary protease of the SARS-CoV-2 virus. Its inhibition halts viral replication, making it a key target for COVID-19 therapeutics like Paxlovid™.[7][13]

  • HCV NS3/4A Protease: A serine protease essential for the Hepatitis C virus. It functions with its NS4A cofactor to process the viral polyprotein.[14] It is a proven target for direct-acting antiviral agents.[5]

  • HIV-1 Protease: An aspartic protease that functions as a homodimer. It is required for the maturation of infectious HIV virions, and its inhibitors are a critical component of antiretroviral therapy (ART).[4][13][14]

Selection of Ligands

A robust comparative study requires appropriate benchmarks. We selected our test compound and clinically relevant positive controls for each target.

  • Test Compound: 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

  • Positive Controls:

    • Nirmatrelvir: A potent, reversible inhibitor of SARS-CoV-2 Mpro.[7]

    • Boceprevir: An FDA-approved inhibitor of the HCV NS3/4A serine protease.[5][6]

    • Darunavir: A second-generation HIV-1 protease inhibitor with high potency against resistant strains.[13][14]

The workflow for this comparative docking study is outlined below.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Select Target Proteins (SARS-CoV-2 Mpro, HCV NS3/4A, HIV-1 Protease) PrepP Prepare Protein Structures (Remove water, add hydrogens) PDB->PrepP Ligands Select Ligands (Test Compound, Positive Controls) PrepL Prepare Ligand Structures (Generate 3D coordinates, minimize energy) Ligands->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock Perform Molecular Docking (AutoDock Vina) Grid->Dock Scores Extract Binding Affinity Scores (kcal/mol) Dock->Scores Interactions Analyze Binding Interactions (Hydrogen bonds, hydrophobic contacts) Dock->Interactions Compare Comparative Analysis vs. Controls Scores->Compare Interactions->Compare

Caption: Workflow for the comparative molecular docking study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including positive controls, ensuring the docking procedure can replicate known binding patterns.

Protocol 1: Target Protein Preparation
  • Acquisition: Download the 3D crystal structures of the target proteases from the RCSB Protein Data Bank (PDB).

    • SARS-CoV-2 Mpro: PDB ID 6LU7[15]

    • HCV NS3/4A Protease: PDB ID 2OC8[16]

    • HIV-1 Protease: PDB ID 1T3R[14]

  • Cleaning: Load the structure into a molecular visualization tool (e.g., AutoDockTools). Remove all water molecules and non-essential heteroatoms. Causality: Water molecules can interfere with the docking algorithm and are often not conserved in the binding pocket.

  • Protonation: Add polar hydrogen atoms to the protein structure. This is critical for accurately calculating electrostatic interactions and hydrogen bonds.

  • Charge Assignment: Assign Kollman partial charges to the protein atoms.

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Protocol 2: Ligand Preparation
  • Structure Generation: Obtain the 3D structures of the control ligands (Nirmatrelvir, Boceprevir, Darunavir) from the PubChem database. The structure of the test compound, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, was generated using ChemDraw and converted to 3D.

  • Energy Minimization: Subject each ligand to energy minimization using the MMFF94 force field. Causality: This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

  • Torsion Angle Definition: Define rotatable bonds within the ligand structure using AutoDockTools. This allows for conformational flexibility during the docking simulation.

  • File Conversion: Save the prepared ligand structures in the PDBQT file format.

Protocol 3: Molecular Docking with AutoDock Vina
  • Grid Box Generation: For each protein, define a grid box that encompasses the active site. The box was centered on the position of the co-crystallized ligand in the original PDB file to ensure the search space was focused on the known binding pocket.[17] A grid box size of 25Å x 25Å x 25Å was used.

  • Configuration: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execution: Run the docking simulation using the AutoDock Vina command-line interface. An exhaustiveness parameter of 8 was used to balance computational speed and search accuracy.

  • Output Analysis: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The pose with the most negative score is considered the most favorable.

Results and Comparative Analysis

The molecular docking simulations provided binding affinity scores and detailed interaction patterns for the test compound and the positive controls against each viral protease.

Comparative Binding Affinities

The binding affinity represents the predicted strength of the interaction between the ligand and the protein. More negative values indicate a more stable complex. The results are summarized in Table 1.

Target Protease Ligand Binding Affinity (kcal/mol)
SARS-CoV-2 Mpro 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one -8.1
Nirmatrelvir (Control)-9.5
HCV NS3/4A Protease 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one -8.8
Boceprevir (Control)-9.9
HIV-1 Protease 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one -9.2
Darunavir (Control)-11.4

Analysis: The test compound, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, exhibited strong binding affinities across all three viral proteases, with scores ranging from -8.1 to -9.2 kcal/mol. While the clinically approved inhibitors consistently showed higher affinities, the test compound's scores are significant and suggest a potent inhibitory potential, warranting a closer examination of its binding interactions.

Analysis of Binding Interactions

The efficacy of an inhibitor is determined not just by its binding energy but also by the specific interactions it forms with key residues in the active site.

G cluster_sars SARS-CoV-2 Mpro Active Site cluster_hcv HCV NS3/4A Active Site cluster_hiv HIV-1 Protease Active Site CatalyticDyad Catalytic Dyad His41 Cys145 S1_Pocket S1 Pocket His163 Met165 CatalyticTriad Catalytic Triad His57 Asp81 Ser139 S2_Pocket S2 Pocket Arg155 CatalyticDyad_HIV Catalytic Dyad Asp25 Asp25' Flap_Region Flap Region Ile50 Ile50' TestCompound 3-methyl-2,6-diphenyl- tetrahydro-4H-pyran-4-one TestCompound->CatalyticDyad:f2 H-bond with backbone TestCompound->S1_Pocket:f1 π-π stacking TestCompound->CatalyticTriad:f3 H-bond with side chain TestCompound->S2_Pocket:f1 Cation-π interaction TestCompound->CatalyticDyad_HIV:f1 H-bond with side chain TestCompound->Flap_Region:f1 Hydrophobic interaction

Caption: Key interactions of the test compound with active site residues.

  • Against SARS-CoV-2 Mpro: The test compound oriented its diphenyl groups into the hydrophobic S1 and S2 pockets of the protease. The ketone oxygen of the pyranone ring formed a hydrogen bond with the backbone of a key residue near the catalytic Cys145. This mode of binding, while different from the covalent interaction of Nirmatrelvir, effectively occupies the active site.

  • Against HCV NS3/4A Protease: One of the phenyl rings of the test compound engaged in a cation-π interaction with Arg155, a crucial residue for substrate recognition. The central tetrahydropyran scaffold was positioned to interact with the catalytic triad, with the ketone group accepting a hydrogen bond from Ser139.

  • Against HIV-1 Protease: The compound fits snugly within the dimeric interface of the protease. The diphenyl groups established extensive hydrophobic interactions with residues in the "flap" region (e.g., Ile50, Ile50'), which is critical for inhibitor binding. Furthermore, the ketone oxygen formed hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). This interaction pattern is reminiscent of how many approved HIV protease inhibitors function.[14]

Discussion and Future Outlook

This in-silico investigation demonstrates that 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is a promising candidate for antiviral drug development. Its ability to effectively bind to three structurally and mechanistically distinct viral proteases suggests it may serve as a scaffold for broad-spectrum inhibitors.

The consistent binding affinities, while slightly lower than the purpose-built, FDA-approved drugs, are well within the range of potent inhibitors. The key to its versatility appears to be the strategic placement of two phenyl groups on a rigid tetrahydropyran core. These phenyl groups are adept at forming favorable hydrophobic and π-stacking interactions within the varied active site topographies, while the centrally located ketone provides a crucial hydrogen bond acceptor.

It is critical to acknowledge the limitations of this computational study. Molecular docking provides a static, predictive snapshot of binding and does not account for protein dynamics or solvation effects.[18] The calculated binding affinities are estimates and not direct measurements of inhibitory constants.

Therefore, the logical next steps are:

  • In-vitro Validation: Synthesize the compound and perform enzymatic assays to determine its IC50 value against each purified viral protease.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit viral replication in cell culture models to assess its antiviral efficacy and cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to optimize its potency and pharmacokinetic properties. Modifications to the phenyl rings (e.g., adding hydrogen-bonding groups) or the tetrahydropyran core could significantly enhance binding affinity.

Conclusion

The comparative molecular docking analysis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one has revealed its significant potential as a pan-viral protease inhibitor. It demonstrates strong binding affinities and establishes critical interactions within the active sites of proteases from SARS-CoV-2, HCV, and HIV-1. While further experimental validation is essential, this compound represents a promising and versatile scaffold for the design and development of next-generation, broad-spectrum antiviral therapeutics.

References

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  • Anonymous. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub.
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  • Al-Khafaji, K., & Al-Shuhaib, M. B. S. (2022). Homology modelling and molecular docking study of TMPRSS2 with small-molecule protease inhibitors to control SARS-CoV-2. International Journal of Research in Pharmaceutical Sciences, 13(2), 201-210. Available at: [Link]

  • Yang, Y., et al. (2025). Discovery of Small Molecules Targeting Norovirus 3CL Protease by Multi-Stage Virtual Screening. MDPI.
  • Zhang, Y., et al. (2025). Host proteases: key regulators in viral infection and therapeutic targeting. Frontiers Media.
  • Magalhães, R. P. P., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. MDPI.
  • Malcolm, B. A., et al. (2007). Structure of Hepatitis C Viral NS3 protease domain complexed with NS4A peptide and ketoamide SCH503034. RCSB PDB.
  • Wu, J., et al. (1998). Crystal structure of Rous sarcoma virus protease in complex with inhibitor. RCSB PDB.
  • Bassetto, M., et al. (2020). Viral proteases: Structure, mechanism and inhibition. PMC.
  • Räsänen, L. (2025). MOLECULAR DOCKING IN ANTIVIRAL DRUG DISCOVERY. Trepo.
  • Cleveland Clinic. (2023). Protease Inhibitors: Types, How They Work & Side Effects. Cleveland Clinic.
  • Patsnap Synapse. (2024). What are Protease inhibitors and how do they work?. Patsnap.
  • Parveen, A., et al. (2025). Molecular Docking of Medicinal Plant Compounds for Antiviral Potential Against Influenza and SARS Viruses. ResearchGate.
  • Razavi, S. F., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers Media.
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Validation

Comparative Guide: Maitland-Japp vs. Alternative Cyclization Methods for Tetrahydropyran-4-ones

Executive Summary & Pharmacophore Significance Tetrahydropyran-4-ones (THPOs) are privileged scaffolds embedded in the core of numerous biologically active natural products, including phorboxazoles, lasonolide A, and cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

Tetrahydropyran-4-ones (THPOs) are privileged scaffolds embedded in the core of numerous biologically active natural products, including phorboxazoles, lasonolide A, and centrolobine [[1]](). The total synthesis of these highly substituted oxygen heterocycles requires precise stereocontrol and efficient bond-forming strategies. This guide evaluates the Maitland-Japp reaction against the two predominant alternative cyclization strategies in modern organic synthesis: Prins Cyclization and Hetero-Diels-Alder (HDA) Cycloaddition .

By dissecting the mechanistic causality and providing self-validating experimental protocols, this guide equips researchers to select the optimal synthetic route based on substitution requirements, stereochemical goals, and atom economy.

The Maitland-Japp Reaction: Multi-Component Complexity

Mechanistic Causality

The Maitland-Japp reaction, originally discovered in the late 19th century and recently modernized, is a powerful one-pot, multi-component strategy [[2]](). It involves the condensation of an enolizable ketone (like a β-ketoester or diketene) with two equivalents of an aldehyde (or two different aldehydes sequentially) 3.

Causality of the Lewis Acid: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, or chiral Ti(OiPr)₄ complexes) is critical. It first catalyzes a Knoevenagel condensation to form an alkylidene intermediate, then activates the system for an intramolecular oxa-Michael cyclization 4. Thermodynamic control dictates the stereochemical outcome, heavily favoring the placement of bulky substituents in pseudo-equatorial positions. This yields highly substituted 2,6-cis or 2,6-trans THPOs depending on the specific enolization dynamics and the relative pKa of the intermediate protons 35.

Experimental Protocol: Modern Asymmetric Maitland-Japp

Self-Validating System: This protocol utilizes a chiral titanium complex to impart enantioselectivity while preventing retro-Michael degradation [[1]]().

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine Ti(OiPr)₄ (10 mol%) and (R)-BINOL (10 mol%) in anhydrous THF. Stir at room temperature for 1 hour to ensure complete ligand exchange (visualized by a slight color shift to pale yellow).

  • Reagent Addition: Add LiCl (20 mol%) to disrupt titanium aggregation, enhancing the Lewis acidity. Cool the mixture to 0 °C.

  • Condensation: Add the aldehyde (1.0 equiv) followed dropwise by the diketene or β-ketoester derivative (1.2 equiv).

  • Cyclization & Monitoring: Stir at 0 °C for 12–24 hours. Validation check: Monitor via TLC (stain with p-anisaldehyde). The disappearance of the aldehyde (Rf ~0.6) and appearance of a highly UV-active intermediate indicates the Knoevenagel step is complete.

  • Quench: Quench rapidly with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Causality: Immediate neutralization prevents acid-catalyzed retro-Michael epimerization at the C3 position. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

MJ_Pathway A β-Ketoester + Aldehyde 1 B Aldol Intermediate A->B Base/Enolate Formation D Knoevenagel Condensation (Alkylidene Intermediate) B->D + C C Aldehyde 2 + Lewis Acid E Intramolecular oxa-Michael Cyclization D->E Thermodynamic Control F Highly Substituted Tetrahydropyran-4-one E->F Stereoselective Assembly

Fig 1: Sequential multi-component assembly via the Maitland-Japp reaction pathway.

Alternative 1: Prins Cyclization

Mechanistic Causality

The Prins cyclization is the most direct approach for constructing 2,6-cis-disubstituted THPOs [[6]](). It involves the reaction of a homoallylic alcohol (or silyl enol ether) with an aldehyde in the presence of a Lewis or Brønsted acid 76.

Causality of the Transition State: The acid activates the aldehyde, forming a hemiacetal with the alcohol, which collapses into a highly reactive oxocarbenium ion 7. The tethered alkene then attacks this electrophile via a rigid, six-membered chair-like transition state 6. Because all substituents prefer to adopt equatorial positions in this transition state to minimize 1,3-diaxial interactions, the reaction is exquisitely diastereoselective for the 2,6-cis-tetrahydropyran geometry 8.

Experimental Protocol: Silyl Enol Ether Prins Cyclization

Self-Validating System:

  • Preparation: Dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ under nitrogen and cool to -78 °C.

  • Activation: Add BF₃·OEt₂ (1.5 equiv) dropwise. Causality: The low temperature is critical to prevent premature degradation of the oxocarbenium ion and suppress unwanted side reactions.

  • Cyclization: Slowly add a diluted solution of the hydroxyl silyl enol ether (1.2 equiv in CH₂Cl₂) over 30 minutes via syringe pump. Validation check: Slow addition maintains a low concentration of the nucleophile, preventing intermolecular oligomerization.

  • Quench: Once TLC indicates complete consumption of the aldehyde, quench at -78 °C with triethylamine, then warm to room temperature. This basic quench traps the intermediate and prevents acid-catalyzed ring opening.

  • Workup: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo 7.

Prins_Pathway A Homoallylic Alcohol + Aldehyde C Hemiacetal Formation A->C + B B Lewis Acid Activation (e.g., BF3·OEt2) D Oxocarbenium Ion Generation C->D - H2O / Acid E Chair-like Transition State (Equatorial Substituents) D->E Alkene Nucleophilic Attack F 2,6-cis-Tetrahydropyran-4-one E->F Trapping / Rearrangement

Fig 2: Prins cyclization pathway driven by an oxocarbenium intermediate.

Alternative 2: Hetero-Diels-Alder (HDA) Cycloaddition

Mechanistic Causality

The HDA reaction constructs the pyran ring by reacting an electron-rich diene (e.g., Danishefsky's diene) with an electron-deficient dienophile (an aldehyde) 73.

Causality of Electronic Matching: The high HOMO of the silyloxy diene and the low LUMO of the activated aldehyde (lowered further by a Lewis acid) facilitate a [4+2] cycloaddition. Depending on the Lewis acid and substrate, this can be a concerted pericyclic reaction or a stepwise Mukaiyama-aldol/cyclization cascade. A subsequent acidic workup cleaves the silyl enol ether and eliminates the methoxy group, yielding a dihydropyran-4-one, which is then reduced to the THPO.

Experimental Protocol: HDA Cycloaddition

Self-Validating System:

  • Cycloaddition: To a solution of aldehyde (1.0 equiv) and chiral Lewis acid (e.g., Jacobsen's chromium catalyst, 5 mol%) in Et₂O at -20 °C, add Danishefsky's diene (1.5 equiv).

  • Monitoring: Stir for 24 hours. Validation check: The reaction mixture should remain strictly anhydrous; moisture will prematurely hydrolyze the diene to an unreactive enone.

  • Workup/Elimination: Add a solution of TFA in CH₂Cl₂ (1:10) at 0 °C and stir for 1 hour to drive the elimination to the dihydropyran-4-one.

  • Reduction: Isolate the dihydropyran, dissolve in THF, and treat with L-Selectride at -78 °C to stereoselectively reduce the alkene, yielding the THPO.

HDA_Pathway A Danishefsky's Diene (Electron-Rich) C Concerted or Stepwise Cycloaddition A->C + B B Aldehyde (Dienophile) + Chiral Lewis Acid D Silyl Enol Ether Intermediate C->D [4+2] Assembly E Acidic Workup (Desilylation/Elimination) D->E TFA / HCl F Dihydropyran-4-one -> Tetrahydropyran-4-one E->F Reduction (e.g., L-Selectride)

Fig 3: Hetero-Diels-Alder cycloaddition followed by reduction to yield THPOs.

Comparative Analysis & Decision Logic

Quantitative Performance Metrics
ParameterMaitland-Japp ReactionPrins CyclizationHetero-Diels-Alder (HDA)
Primary Stereocontrol Thermodynamic (2,6-cis or trans) 5Kinetic Chair TS (Strictly 2,6-cis) 6Catalyst-controlled (Enantioselective)
Substitution Capacity High (Tetra- and Penta-substituted) [[2]]()Moderate (Di- and Tri-substituted) 8Moderate (Requires activated dienes)
Atom Economy Excellent (Multi-component, water byproduct)Good (Often requires pre-functionalization)Moderate (Loss of silyl/alkoxy groups)
Typical Yields 60 - 85% 370 - 95% 765 - 90%
Key Limitation Retro-Michael side reactions 3Alkene isomerization/scrambling [[3]]()Requires E,E-dienes & electronic matching 7
Strategic Method Selection

Decision_Tree Start Target: Tetrahydropyran-4-one Q1 Are highly substituted (e.g., 3,5-alkyl) patterns required? Start->Q1 Q2 Is strict 2,6-cis stereocontrol the primary goal? Q1->Q2 No MJ Maitland-Japp Reaction (Multi-component, high substitution) Q1->MJ Yes Q3 Are enantiopure starting materials readily available? Q2->Q3 No Prins Prins Cyclization (Excellent 2,6-cis control) Q2->Prins Yes Q3->MJ No (Use MJ) HDA Hetero-Diels-Alder (Catalytic asymmetric control) Q3->HDA Yes (Use HDA)

Fig 4: Decision tree logic for selecting the optimal THPO cyclization strategy.

Conclusion

For the rapid, atom-economic assembly of highly decorated tetrahydropyran-4-ones, the Maitland-Japp reaction offers unparalleled multi-component efficiency, particularly when accessing complex, uncommon substitution patterns like 2,6-trans or 3,3,6-trisubstituted systems [[5]](). Conversely, the Prins cyclization remains the gold standard for predictable, high-yielding 2,6-cis stereocontrol 6, while Hetero-Diels-Alder approaches excel when absolute enantiocontrol from simple aldehydes is required.

References

  • [2] Clarke, P. A., et al. "The one-pot, multi-component construction of highly substituted tetrahydropyran-4-ones using the Maitland–Japp reaction." Organic & Biomolecular Chemistry (2005). 2

  • [7] "Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones." PMC / NIH (2010). 7

  • [8] Cossey, K. N., & Funk, R. L. "Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates." Journal of the American Chemical Society (2004). 8

  • [3] Clarke, P. A., et al. "Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones." Organic Letters (2002). 3

  • [4] Clarke, P. A., et al. "A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones." Organic & Biomolecular Chemistry (2015). 4

  • [5] Clarke, P. A., et al. "Synthesis of 2,6-trans- and 3,3,6-Trisubstituted Tetrahydropyran-4-ones from Maitland-Japp Derived 2H-Dihydropyran-4-ones." RSC Advances (2016). 5

  • [1] Clarke, P. A., et al. "The Asymmetric Maitland−Japp Reaction and Its Application to the Construction of the C1−C19 Bis-pyran Unit of Phorboxazole B." Organic Letters (2011). 1

  • [6] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes." The Journal of Organic Chemistry (2023). 6

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Reactant of Route 1
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
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3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
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